3-Bromo-2-chlorobenzotrifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-chloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJMEQXGJMZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391023 | |
| Record name | 3-Bromo-2-chlorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56131-47-6 | |
| Record name | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56131-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chlorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 56131-47-6 IUPAC Name: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene
Executive Summary
3-Bromo-2-chlorobenzotrifluoride is a halogenated aromatic compound featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites on the molecule allows for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of its known properties, safety information, and synthetic utility.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for isomeric and related compounds, specific experimentally verified data for this compound is limited. The data presented is a combination of available information and predicted values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56131-47-6 | [1][2][3] |
| IUPAC Name | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | [1] |
| Molecular Formula | C₇H₃BrClF₃ | [1][2] |
| Molecular Weight | 259.45 g/mol | [1] |
| Boiling Point | 207.7 ± 35.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 79.4 ± 25.9 °C (Predicted) | [3] |
| XLogP3 | 4.1 | [1] |
| Solubility | Generally soluble in organic solvents. Insoluble in water. | [4][5][6] |
Table 2: Safety and Hazard Information
| Hazard Statement | Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[1]
Synthetic Pathways and Experimental Protocols
Common Synthetic Strategies:
-
Electrophilic Aromatic Substitution: This approach involves the sequential halogenation of a benzotrifluoride precursor. The order of introduction of the bromine and chlorine atoms is critical and is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Sandmeyer Reaction: A versatile method for introducing a variety of substituents onto an aromatic ring, the Sandmeyer reaction can be employed. This would typically start from an appropriately substituted aniline, which is then diazotized and subsequently treated with a copper(I) halide to install the bromo or chloro group.
Logical Workflow for Synthesis via Sandmeyer Reaction:
Caption: A potential synthetic route to this compound.
Applications in Drug Development and Agrochemicals
Benzotrifluoride derivatives are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.
This compound serves as a versatile building block. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, facilitating the synthesis of diverse compound libraries for screening and lead optimization.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
While specific biological activities of this compound itself are not widely documented, its role as a precursor to more complex molecules underscores its importance. The resulting compounds from its derivatization have the potential to interact with a variety of biological pathways, and their specific activities would be dependent on the nature of the coupled substituent. The development of novel benzotriazole and benzotriazine derivatives, for instance, has shown promise in yielding compounds with antimicrobial and other pharmacological activities.[3][7]
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its utility is primarily derived from the presence of multiple reactive sites that allow for selective functionalization, most notably through palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited, an understanding of the properties and reactivity of related benzotrifluoride derivatives provides a strong basis for its application in research and development. Further investigation into its specific reaction protocols and the biological activities of its derivatives is warranted.
References
- 1. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-2-chlorobenzotrifluoride chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzotrifluoride, with the IUPAC name 1-bromo-2-chloro-3-(trifluoromethyl)benzene, is a halogenated aromatic compound. Its trifluoromethyl group and halogen substituents make it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group and the presence of bromine and chlorine atoms at specific positions on the benzene ring offer multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthesis protocol, and expected spectroscopic characteristics.
Chemical Structure and IUPAC Name
The chemical structure of this compound is a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 2, and a trifluoromethyl group at position 1.
IUPAC Name: 1-bromo-2-chloro-3-(trifluoromethyl)benzene[1]
Synonyms: this compound[1]
CAS Number: 56131-47-6[1]
Molecular Formula: C₇H₃BrClF₃[1]
Physicochemical Properties
Experimental data for this compound is limited. The following table summarizes computed data from reliable sources and provides experimental data for a closely related isomer, 4-Bromo-3-chlorobenzotrifluoride, for comparison and estimation purposes.
| Property | This compound (Computed) | 4-Bromo-3-chlorobenzotrifluoride (Experimental) |
| Molecular Weight | 259.45 g/mol [1] | 259.451 g/mol [2] |
| Boiling Point | Not available | 211.3±35.0 °C at 760 mmHg[2] |
| Melting Point | Not available | -25.0 to -22.8 °C |
| Density | Not available | 1.7±0.1 g/cm³[2] |
| Refractive Index | Not available | 1.491[2] |
| Vapor Pressure | Not available | 0.267 mmHg at 25°C |
| Flash Point | Not available | 81.6±25.9 °C[3] |
| XLogP3 | 4.1[1] | 4.1 |
Experimental Protocols: Synthesis of Halogenated Benzotrifluorides
Proposed Synthesis of 1-Bromo-2-chloro-3-(trifluoromethyl)benzene:
A potential starting material for the synthesis of 1-bromo-2-chloro-3-(trifluoromethyl)benzene is 2-chloro-3-(trifluoromethyl)aniline. The synthesis could proceed via a Sandmeyer-type reaction.
Step 1: Diazotization of 2-chloro-3-(trifluoromethyl)aniline
-
Dissolve 2-chloro-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper). This reaction forms the corresponding diazonium salt.
Step 2: Sandmeyer Reaction (Bromination)
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture gently to ensure the complete decomposition of the diazonium salt.
-
The crude product, 1-bromo-2-chloro-3-(trifluoromethyl)benzene, will separate as an oil.
Step 3: Work-up and Purification
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate to remove any residual acid, and finally with water again.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-bromo-2-chloro-3-(trifluoromethyl)benzene.
Spectroscopic Data (Expected)
No specific experimental spectroscopic data for this compound has been identified. However, the expected spectral characteristics can be predicted based on the analysis of related compounds and general spectroscopic principles.
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals corresponding to the three aromatic protons would be anticipated, each exhibiting coupling to the other aromatic protons.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The other six carbons will be in the aromatic region, with their chemical shifts influenced by the attached substituents (Br, Cl, CF₃).
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet for the -CF₃ group. The chemical shift will be in the typical range for benzotrifluorides.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for a substituted benzene ring. Key expected absorptions include:
-
C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹)
-
C=C stretching of the aromatic ring (in the 1600-1400 cm⁻¹ region)[4]
-
C-F stretching vibrations (typically strong bands in the 1350-1100 cm⁻¹ region)
-
C-Cl stretching (in the 800-600 cm⁻¹ region)
-
C-Br stretching (typically below 600 cm⁻¹)
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which will result in an M+2 peak of nearly equal intensity to the M⁺ peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will contribute to the M+2 peak being about one-third the intensity of the M⁺ peak. The combination of these two halogens will produce a complex isotopic pattern for the molecular ion and any fragment ions containing both halogens. Common fragmentation patterns for halogenated benzenes include the loss of the halogen atoms and the trifluoromethyl group.
Visualizations
Caption: Proposed synthesis workflow for this compound.
References
Spectroscopic Characterization of 3-Bromo-2-chlorobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Bromo-2-chlorobenzotrifluoride. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory for substituted benzene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, we anticipate the following signals in its ¹H, ¹³C, and ¹⁹F NMR spectra.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.6 - 7.8 | Doublet of doublets | 1H | H-4 |
| 7.3 - 7.5 | Triplet | 1H | H-5 |
| 7.7 - 7.9 | Doublet of doublets | 1H | H-6 |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific spectrometer frequency.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~120 (quartet, J ≈ 275 Hz) | CF₃ |
| ~125 | C-5 |
| ~128 | C-6 |
| ~130 | C-4 |
| ~132 (quartet) | C-2 |
| ~135 | C-1 |
| ~118 | C-3 |
Note: The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | Singlet | -CF₃ |
Note: The chemical shift is relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |
| 1350 - 1150 | Strong | C-F stretch (from CF₃) |
| 1100 - 1000 | Strong | C-Cl stretch |
| 800 - 600 | Strong | C-Br stretch |
| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the following features.
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Abundance | Assignment |
| 258, 260, 262 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |
| 239, 241 | Medium | [M - F]⁺ |
| 223, 225 | Medium | [M - Cl]⁺ |
| 179 | Medium | [M - Br]⁺ |
| 144 | High | [M - Br - Cl]⁺ |
| 69 | Strong | [CF₃]⁺ |
Note: The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe channel. A simple pulse-acquire sequence is typically sufficient.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquid Film (for neat liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest and place it in a liquid cell.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.
-
Utilize Electron Ionization (EI) as the ionization method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).
Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. Researchers can use this information to aid in the identification and characterization of this and structurally related compounds.
An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 3-Bromo-2-chlorobenzotrifluoride. Due to the limited publicly available experimental data for this specific compound, this guide combines theoretical knowledge of structurally similar molecules with standardized experimental protocols to offer a robust framework for its assessment.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from reaction media in organic synthesis to bioavailability in drug development. The solubility of halogenated aromatic compounds like this compound is primarily governed by the balance between the hydrophobic nature of the benzene ring and the polarity imparted by the halogen and trifluoromethyl substituents.
Stability refers to the ability of a chemical compound to resist chemical change or decomposition under various environmental conditions. Understanding the stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways, which is crucial for ensuring its quality, safety, and efficacy in any application. Key factors influencing stability include temperature, pH, and light exposure.
Physicochemical Properties of this compound
Based on available data for this compound and its analogues, the following provides an overview of its expected physicochemical properties.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₃BrClF₃ | --INVALID-LINK-- |
| Molecular Weight | 259.45 g/mol | --INVALID-LINK-- |
| Appearance | Likely a colorless to light-colored liquid or solid at room temperature. | Inferred from related compounds |
| Predicted XLogP3 | 4.1 | --INVALID-LINK-- |
| GHS Hazard Statement | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | --INVALID-LINK-- |
Solubility Profile
General Solubility Characteristics:
-
Aqueous Solubility: Halogenated aromatic compounds are generally characterized by low solubility in water due to the hydrophobic nature of the benzene ring.[2] The presence of multiple halogen atoms and a trifluoromethyl group further contributes to its lipophilicity, suggesting poor aqueous solubility.
-
Organic Solvent Solubility: It is expected to exhibit good solubility in a wide range of common organic solvents. This is attributed to the nonpolar nature of the core structure.[2]
Table of Expected Solubilities:
| Solvent Type | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble in Water; Likely Soluble in Alcohols |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good |
| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform, Diethyl Ether | Very Good |
Stability Profile
The stability of this compound is influenced by its chemical structure, particularly the strong carbon-fluorine bonds and the robust aromatic ring.
General Stability Characteristics:
-
Thermal Stability: The trifluoromethyl (-CF3) group is known for its high thermal stability due to the strength of the C-F bonds.[2] Halogenated aromatic compounds, in general, can be very stable to thermal degradation.[2]
-
pH Stability (Hydrolytic Stability): The compound is expected to be relatively stable across a range of pH values. The carbon-halogen bonds on the aromatic ring are generally resistant to hydrolysis under normal conditions.
-
Photostability: Aromatic compounds can be susceptible to photodegradation. Specific studies would be required to determine the compound's sensitivity to light.
-
Reactivity: The benzene ring is substituted with both electron-withdrawing (trifluoromethyl, chloro) and weakly deactivating (bromo) groups. This electronic nature will influence its reactivity in chemical syntheses. It is expected to be stable under normal storage conditions but may react with strong oxidizing agents.[2]
Experimental Protocols
For researchers needing to generate precise quantitative data, the following sections detail standardized methodologies for determining the solubility and stability of this compound.
Solubility Determination
The OECD Guideline 105 for "Water Solubility" provides internationally accepted methods.[1][2][3][4][5] The choice of method depends on the expected solubility range.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining the solubility of a chemical compound.
Detailed Methodologies:
-
Flask Method (for solubilities > 10⁻² g/L):
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a flask.
-
Equilibration: Stopper the flask and agitate it at a constant, controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[3]
-
Phase Separation: Allow the mixture to stand at the same temperature to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the solid phase.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Column Elution Method (for solubilities < 10⁻² g/L):
-
Preparation: A column is packed with an inert support material coated with an excess of the test substance.
-
Elution: The solvent is passed through the column at a slow, constant flow rate.
-
Analysis: The eluate is collected in fractions, and the concentration of the substance in each fraction is determined. Saturation is reached when the concentration of several consecutive fractions is constant.
-
Stability Assessment
The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances, which can be adapted for chemical intermediates.[6][7][8]
Logical Flow for Stability Program Design
Caption: Key steps in designing and executing a stability study.
Detailed Methodologies:
-
Forced Degradation (Stress Testing): These studies are conducted to identify potential degradation products and pathways.
-
Thermal Stress: Expose the compound to high temperatures (e.g., 50°C, 60°C, or higher in 10°C increments above the accelerated testing temperature) for a defined period.[9]
-
Hydrolytic Stress: Dissolve or suspend the compound in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) and at elevated temperatures.[7][9]
-
Photostability: Expose the compound to light sources as specified in ICH Q1B guidelines.
-
Oxidative Stress: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).
-
Analysis: At appropriate time points, analyze the samples by a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to quantify the parent compound and detect any degradation products.
-
-
Long-Term and Accelerated Stability Studies:
-
Protocol: A formal stability protocol should be established, outlining the batches to be tested, storage conditions, testing frequency, and analytical methods.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
Evaluation: The data is evaluated to establish a re-test period or shelf life and to recommend appropriate storage conditions.
-
Conclusion
While specific experimental data for this compound remains limited in public literature, a strong understanding of its likely solubility and stability profiles can be inferred from the behavior of analogous halogenated benzotrifluoride compounds. It is anticipated to be a hydrophobic compound with good solubility in organic solvents and poor solubility in water. Its chemical structure suggests high thermal and chemical stability under normal conditions. For definitive quantitative data, the experimental protocols outlined in this guide, based on established OECD and ICH guidelines, provide a clear and scientifically sound approach for researchers and drug development professionals.
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. filab.fr [filab.fr]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide on the Reactivity of the Trifluoromethyl Group in 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group and the halogen substituents in 3-bromo-2-chlorobenzotrifluoride. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the chemical behavior of the aromatic ring and the attached halogens, rendering the molecule a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details the electronic effects of the trifluoromethyl group, the comparative reactivity of the bromo and chloro substituents in common cross-coupling reactions, and provides representative experimental protocols.
The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic influence has several key consequences for the reactivity of the this compound molecule:
-
Deactivation of the Aromatic Ring: The -CF3 group deactivates the benzene ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation more challenging to achieve. When such reactions do occur, the -CF3 group acts as a meta-director.
-
Activation towards Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nature of the -CF3 group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The electron deficiency facilitates the attack of nucleophiles, particularly when the leaving group is positioned ortho or para to the -CF3 group. In this compound, both the chloro and bromo groups are ortho and meta, respectively, to the trifluoromethyl group, influencing their potential as leaving groups in SNAr reactions.
-
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable under a wide range of reaction conditions. This metabolic and chemical stability is a desirable feature in drug design, contributing to increased half-life and reduced metabolic degradation of pharmaceutical compounds.
Reactivity of the Halogen Substituents
A critical aspect of the reactivity of this compound is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl. This trend is primarily dictated by the bond dissociation energies, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.
This differential reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact. This is a powerful tool for the sequential introduction of different substituents onto the aromatic ring, enabling the synthesis of complex and diverse molecular architectures.
Key Reactions and Experimental Protocols
This compound is a valuable substrate for a variety of cross-coupling reactions. The following sections provide detailed experimental protocols for some of the most common transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be performed selectively at the C-Br position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) |
| Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%) |
| Base | K2CO3 (2.0-3.0 equiv) or Cs2CO3 (2.0 equiv) |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
Experimental Protocol:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Amine | Primary or secondary amine (1.1 - 1.5 equiv) |
| Catalyst | Pd2(dba)3 (1-2 mol%) or Pd(OAc)2 (2-5 mol%) |
| Ligand | XPhos, RuPhos, or BINAP (2-10 mol%) |
| Base | NaOtBu (1.5-2.0 equiv) or K3PO4 (2.0-3.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 60-90% |
Experimental Protocol:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst (e.g., Pd2(dba)3, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Signaling Pathway for Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkyne | Terminal alkyne (1.2 - 2.0 equiv) |
| Catalyst | Pd(PPh3)2Cl2 (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 75-98% |
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 mmol), and the copper(I) iodide co-catalyst (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., TEA, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide.
Table 4: Representative Conditions for Stille Coupling
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Organostannane | Aryl- or vinylstannane (1.1 - 1.5 equiv) |
| Catalyst | Pd(PPh3)4 (2-5 mol%) or Pd2(dba)3 (1-2 mol%) |
| Ligand (if needed) | P(o-tol)3 or AsPh3 (4-8 mol%) |
| Solvent | Toluene or THF |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 65-90% |
Experimental Protocol:
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in the anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).
-
Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group dictates the reactivity of the molecule, deactivating the ring to electrophilic attack while activating it for nucleophilic substitution. Critically, the differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. The experimental protocols provided herein offer a starting point for the development of synthetic routes to a wide range of complex molecules for applications in drug discovery and materials science. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities in specific applications.
In-Depth Technical Guide: Safety, Handling, and MSDS for 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-Bromo-2-chlorobenzotrifluoride (CAS No. 56131-47-6), a halogenated aromatic compound utilized as an intermediate in various synthetic applications, including pharmaceutical and agrochemical research. Due to its hazardous properties, strict adherence to safety protocols is imperative.
Chemical Identification and Physical Properties
This compound is a substituted benzotrifluoride with the molecular formula C₇H₃BrClF₃.[1][2][3] Its structure and key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-2-chloro-3-(trifluoromethyl)benzene | [1] |
| CAS Number | 56131-47-6 | [1][2][3] |
| Molecular Formula | C₇H₃BrClF₃ | [1][2][3] |
| Molecular Weight | 259.45 g/mol | [1][2] |
| Appearance | White to yellow to orange clear liquid | [4] |
| Boiling Point | 195 °C (for the related isomer 5-Bromo-2-chlorobenzotrifluoride) | [4] |
| Density | 1.75 g/cm³ (for the related isomer 5-Bromo-2-chlorobenzotrifluoride) | [4] |
| XLogP3 | 4.1 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential dangers before handling.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[1]
Pictogram: [1]
-
GHS07 (Exclamation Mark)
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P319: Get medical help if you feel unwell.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling and Storage Protocols
Adherence to strict laboratory safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before commencing any work. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and/or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Skin and Body Protection: A flame-retardant lab coat, long trousers, and closed-toe shoes are required. An acid-resistant apron is recommended.
-
Respiratory Protection: All handling of volatile or aerosol-generating procedures must be conducted in a certified chemical fume hood.
Engineering Controls
-
Work must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents.
The logical workflow for safely handling this compound is depicted in the following diagram.
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazard Data
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Hazardous Combustion Products: When heated to decomposition, it may emit toxic and corrosive fumes of hydrogen fluoride, hydrogen chloride, carbon monoxide, and carbon dioxide.[6]
-
Fire Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Minor Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the immediate area and notify emergency personnel. Prevent the spill from entering drains or waterways.
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, will produce toxic fumes including hydrogen halides and carbon oxides.[6]
Toxicological Information
Detailed toxicological studies (e.g., LD50, LC50) for this compound are not available in the searched literature. However, based on GHS classifications, the compound is a known irritant to the skin, eyes, and respiratory system.[1] Chronic effects have not been fully investigated. As with all research chemicals, exposure should be minimized.
Experimental Protocols
While this compound is used as a chemical intermediate, specific, detailed experimental protocols for its use are not widely published in readily accessible literature. However, its structure lends itself to common organic synthesis reactions. A general protocol for a representative reaction, a Suzuki-Miyaura cross-coupling, is provided below as a template. This is a hypothetical procedure and must be adapted and rigorously risk-assessed for any specific application.
Hypothetical Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid with this compound to form a biaryl product.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The logical steps for this synthetic protocol are illustrated below.
Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Collect halogenated organic waste in a designated, properly labeled, and sealed container.
-
Do not mix with non-halogenated waste.
-
Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
References
- 1. This compound | C7H3BrClF3 | CID 3283173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 56131-47-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P-CHLOROBENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to 3-Bromo-2-chlorobenzotrifluoride for Researchers and Drug Development Professionals
An essential building block in modern medicinal chemistry, 3-Bromo-2-chlorobenzotrifluoride (CAS No. 56131-47-6) is a versatile reagent in the synthesis of complex pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in common synthetic transformations.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers catering to research and bulk-scale synthesis. Purity levels for commercially available products are typically offered at a minimum of 97% or 98%.[1][2] While a comprehensive impurity profile is not publicly available and would be detailed in a supplier-specific Certificate of Analysis (CoA), researchers should anticipate the presence of minor isomeric impurities. It is recommended to obtain a lot-specific CoA from the supplier for detailed purity information.
A non-exhaustive list of suppliers includes:
Physicochemical and Spectroscopic Data
Precise experimental data for the physical properties of this compound are not widely reported in publicly available literature. The data presented below is a combination of computed values from reputable chemical databases and should be used as an estimation.[1] For exact values, experimental determination is recommended.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClF₃ | PubChem[1] |
| Molecular Weight | 259.45 g/mol | PubChem[1] |
| CAS Number | 56131-47-6 | Alachem Co., Ltd.[3] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available |
Spectroscopic Data:
Experimental Protocols
This compound is a valuable starting material for a variety of cross-coupling and organometallic reactions, enabling the introduction of the 2-chloro-3-(trifluoromethyl)phenyl moiety into target molecules. Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling and Grignard reagent formation, adapted from established methodologies for similar aryl halides.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol describes a typical procedure for the coupling of an aryl halide, such as this compound, with a boronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv)
-
Base (e.g., Potassium carbonate, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent and degassed water to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Grignard Reagent Formation and Subsequent Reaction
The formation of a Grignard reagent from this compound allows for its use as a potent nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and nitriles.
Reaction Scheme:
A typical Grignard reaction workflow.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
Electrophile (e.g., aldehyde, ketone; 1.0 equiv)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation: a. Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (argon or nitrogen). b. Add a small crystal of iodine to the flask. c. Dissolve this compound in anhydrous THF and add a small portion to the magnesium turnings. d. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. e. Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Reaction with Electrophile: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Dissolve the electrophile in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup: a. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. b. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography or distillation to yield the desired product.
Safety Information
This compound is classified as an irritant.[1] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The information provided in this technical guide is for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. The author and publisher do not assume any liability for the use of this information.
References
The Enigmatic Role of 3-Bromo-2-chlorobenzotrifluoride in Medicinal Chemistry: A Technical Overview of a Versatile Scaffold
For Immediate Release
Shanghai, China – December 27, 2025 – 3-Bromo-2-chlorobenzotrifluoride is emerging as a chemical intermediate of significant interest to researchers, scientists, and drug development professionals. This polysubstituted benzotrifluoride derivative, characterized by its unique arrangement of bromine, chlorine, and a trifluoromethyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl moiety is well-regarded in medicinal chemistry for its ability to enhance key drug-like properties such as metabolic stability and lipophilicity, while the halogen substituents provide strategic points for molecular elaboration through various cross-coupling reactions.
While the broader class of halogenated benzotrifluorides has seen extensive use in the development of pharmaceuticals, specific and detailed applications of this compound in publicly documented drug discovery programs remain limited. This technical guide aims to consolidate the available information on its chemical properties, synthetic utility, and potential therapeutic applications, drawing parallels from structurally similar compounds to illuminate its prospective role in medicinal chemistry.
Core Physicochemical and Reactivity Profile
The structural attributes of this compound make it a valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring, and the differential reactivity of the bromine and chlorine atoms can be exploited for selective chemical transformations. The bromine atom, in particular, serves as a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃ |
| Molecular Weight | 259.45 g/mol |
| CAS Number | 56131-47-6 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 195-197 °C |
| Density | Approx. 1.75 g/mL |
Synthetic Utility in Drug Discovery
The primary role of this compound in medicinal chemistry is as a precursor for more complex molecules. Its utility is most evident in its potential for participating in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of drug candidates.
Cross-Coupling Reactions
The bromine substituent on the aromatic ring is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of a wide range of functionalities. These reactions are cornerstones of modern drug discovery, enabling the efficient construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the benzotrifluoride core and various aryl or heteroaryl boronic acids or esters. This is a powerful method for the synthesis of biaryl compounds, a common motif in kinase inhibitors and other therapeutic agents.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, enabling the synthesis of substituted anilines. The aniline scaffold is a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, providing access to another important class of organic molecules.
Potential Therapeutic Applications
While specific drugs containing the this compound moiety are not yet prevalent in the literature, the structural motifs accessible from this building block are common in several therapeutic areas.
-
Oncology: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature substituted biaryl and aniline cores. The ability to synthesize these structures via cross-coupling reactions with this compound suggests its potential in the development of new anti-cancer agents.
-
Inflammatory Diseases: Compounds with anti-inflammatory properties often contain complex aromatic systems. The versatility of this building block allows for the creation of diverse libraries of compounds for screening against inflammatory targets.
-
Infectious Diseases: The introduction of the trifluoromethyl group can enhance the antimicrobial activity of certain scaffolds. This compound could serve as a starting point for the synthesis of novel antibacterial or antifungal agents.
Experimental Protocols
Although detailed protocols for the synthesis of specific, marketed drugs using this compound are not available, general procedures for key transformations can be adapted from the literature.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel is added this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq). The vessel is sealed, and an anhydrous, degassed solvent (e.g., dioxane or toluene) is added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-2-chlorobenzotrifluoride. This protocol is designed to facilitate the synthesis of novel biaryl structures, which are of significant interest in medicinal chemistry and materials science. The inherent reactivity difference between the C-Br and C-Cl bonds allows for a highly selective reaction at the C-3 position.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4] The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6]
This compound is a valuable building block, featuring two different halogen atoms and an electron-withdrawing trifluoromethyl group. The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl, which allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[3][6] This chemoselectivity is a key advantage in multi-step syntheses.[7][8]
This document outlines a detailed experimental protocol, including reaction setup, monitoring, workup, and purification, as well as a summary of typical reaction parameters in a tabular format for easy reference.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.[5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[2][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[1][5]
Experimental Protocol
This protocol describes a general procedure for the selective Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, or a combination of a palladium source like Pd(OAc)₂ and a ligand like PPh₃)[7]
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)[6][7]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%). If using a separate palladium source and ligand, they can be added sequentially.[7]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system to the flask (e.g., 8 mL of 1,4-dioxane and 2 mL of water).[7]
-
Seal the flask and thoroughly degas the reaction mixture. This can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.[7] This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction:
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.[7]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[7]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[7]
-
Combine the organic layers and wash with brine (20 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[7]
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-aryl-2-chlorobenzotrifluoride product.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the selective Suzuki coupling of this compound.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Substrate with differential halide reactivity.[7][8] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide.[7] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/PPh₃ | Common and effective catalysts for C(sp²)-Br coupling.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq.) | Essential for the transmetalation step.[2][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 v/v) | Biphasic systems are common and effective.[1][6] |
| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[7][9] |
| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and reaction temperature.[7][9] |
Table 2: Hypothetical Yields for the Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-phenylbenzotrifluoride | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)benzotrifluoride | 80-90 |
| 3 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-2-chlorobenzotrifluoride | 75-85 |
| 4 | 3-Thienylboronic acid | 2-Chloro-3-(thiophen-3-yl)benzotrifluoride | 70-80 |
Note: Yields are hypothetical and may vary based on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Experimental Workflow for the Suzuki Coupling Reaction
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Selective Grignard Reagent Formation from 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of Grignard reagents from dihalogenated aromatic compounds is a critical transformation in organic synthesis, enabling the stepwise functionalization of the aromatic ring. This document provides detailed application notes and protocols for the chemoselective formation of (2-chloro-3-(trifluoromethyl)phenyl)magnesium bromide from 3-Bromo-2-chlorobenzotrifluoride. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the preferential insertion of magnesium at the C-Br bond, leaving the C-Cl bond intact for subsequent cross-coupling reactions or other transformations.[1] This selectivity is crucial for the synthesis of complex, polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and other advanced materials.
Two primary methods for the selective formation of the Grignard reagent are presented: direct insertion of magnesium and halogen-magnesium exchange. The choice of method may depend on the desired reaction scale, the purity of the starting materials, and the functional group tolerance required for subsequent steps.
Data Presentation
The following table summarizes quantitative data from analogous Grignard reagent formations, providing an expected range for the yield of the desired (2-chloro-3-(trifluoromethyl)phenyl)magnesium bromide.
| Starting Material | Grignard Reagent Formed | Method | Solvent | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | (4-chlorophenyl)magnesium bromide | Direct Insertion | Diethyl ether | 50-80 (crude), 15-30 (purified) | [1] |
| o-Chlorobenzotrifluoride | (2-(trifluoromethyl)phenyl)magnesium chloride | Direct Insertion | Not specified | ~83 | [2] |
| o-Bromobenzotrifluoride | (2-(trifluoromethyl)phenyl)magnesium bromide | Direct Insertion | Not specified | ~85 | [3] |
| 1-Bromo-3-(bromomethyl)-2-chlorobenzene | 1-(chloromagnesio)-3-(bromomethyl)-2-chlorobenzene | Halogen-Magnesium Exchange | THF | Not specified | [4] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation and the selectivity of the Grignard reagent formation.
References
Application Notes: Synthesis of Ripretinib, a Kinase Inhibitor, Utilizing a Brominated Phenyl-Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Ripretinib, an active pharmaceutical ingredient (API), highlighting a key synthetic route that employs a substituted brominated phenyl intermediate. Ripretinib is a potent tyrosine kinase inhibitor that targets KIT and PDGFRA kinases, which are implicated in the pathogenesis of gastrointestinal stromal tumors (GIST).[1][2][3] While the specific starting material 3-Bromo-2-chlorobenzotrifluoride is not directly used in the documented synthesis of Ripretinib, a structurally related key intermediate, a 2-bromo-4-fluoro-5-aminophenyl derivative, is crucial. This document details the synthetic protocols, quantitative data, and the relevant biological pathway.
Synthetic Pathway Overview
The synthesis of Ripretinib involves a multi-step process culminating in the formation of the final urea-containing drug molecule. A key strategic bond formation is the construction of the naphthyridinone core via a modified Friedlander synthesis, followed by the introduction of the methylamino group and subsequent urea formation.
dot graph Ripretinib_Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
A [label="2-Bromo-4-fluoro-5-nitroaniline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Friedlander Synthesis\n(Naphthyridinone Core Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Intermediate:\n3-(2-Bromo-4-fluoro-5-nitrophenyl)-\n1-ethyl-7-chloro-1,6-naphthyridin-2(1H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Nitro Group Reduction", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Intermediate:\n3-(5-Amino-2-bromo-4-fluorophenyl)-\n1-ethyl-7-chloro-1,6-naphthyridin-2(1H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Methylamination", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Intermediate:\n3-(5-Amino-2-bromo-4-fluorophenyl)-\n1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Urea Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Ripretinib\n(Final API)", fillcolor="#F1F3F4", fontcolor="#202124"];
A -> B [label="Reaction with\nethyl 2-cyanoacetate derivative"]; B -> C; C -> D [label="e.g., Fe/NH4Cl"]; D -> E; E -> F [label="Methylamine"]; F -> G; G -> H [label="Phenyl isocyanate"]; H -> I; }
Figure 1: A simplified workflow for the synthesis of Ripretinib.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Ripretinib. It is important to note that yields can vary based on the specific reaction conditions and scale.
| Step | Intermediate/Product | Reported Yield (%) | Reference |
| Friedlander Synthesis & Nitro Reduction | 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-l -ethyl- l,6-naphthyridin-2(lH)-one | 89 | [4] |
| Methylamination | 3-(5-amino-2-bromo-4-fluorophenyl)-l-ethyl-7-(methylamino)-l,6-naphthyridin-2(lH)-one | 89 | [4] |
| Urea Formation | l-(4-bromo-5-(l-ethyl-7-(methylamino)-2-oxo- 1 ,2-dihydro- 1 ,6-naphthyridin-3 -yl)-2-fluorophenyl)-3 -phenylurea (Ripretinib) | 64.5 | [4] |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-l-ethyl-l,6-naphthyridin-2(lH)-one
This protocol describes the formation of the naphthyridinone core followed by nitro group reduction.
Materials:
-
A suitable 2-bromo-4-fluoro-5-nitrophenyl substituted precursor (e.g., an appropriately activated carboxylic acid or derivative).
-
A suitable ethyl 2-cyanoacetate derivative.
-
Potassium fluoride on alumina (40 wt%).
-
Dimethylacetamide (DMA).
-
Ethyl acetate (EtOAc).
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
5% Lithium chloride (LiCl) solution.
-
Brine.
-
Magnesium sulfate (MgSO₄).
-
Silica gel.
Procedure:
-
A mixture of the 2-bromo-4-fluoro-5-nitrophenyl precursor and the ethyl 2-cyanoacetate derivative is combined with potassium fluoride on alumina in dimethylacetamide.[4]
-
The reaction mixture is sonicated for 2 hours.[4]
-
The mixture is then filtered through a pad of silica gel, and the filter cake is rinsed thoroughly with ethyl acetate.[4]
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution, 5% lithium chloride solution (twice), and brine.[4]
-
The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude nitro-intermediate.
-
The nitro group is then reduced. While various methods can be employed, a common laboratory-scale procedure involves iron powder and ammonium chloride in a suitable solvent system.
-
Following the reduction, an appropriate workup and purification by chromatography or recrystallization affords 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-l-ethyl-l,6-naphthyridin-2(lH)-one.[4]
Protocol 2: Synthesis of 3-(5-amino-2-bromo-4-fluorophenyl)-l-ethyl-7-(methylamino)-l,6-naphthyridin-2(lH)-one
This protocol details the substitution of the chloro group with a methylamino group.
Materials:
-
3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-l-ethyl-l,6-naphthyridin-2(lH)-one.
-
Methylamine (40% in water).
-
Dioxane.
-
Acetonitrile (MeCN).
-
Water (H₂O).
Procedure:
-
A suspension of 3-(5-amino-2-bromo-4-fluorophenyl)-7-chloro-l-ethyl-l,6-naphthyridin-2(lH)-one in dioxane is placed in a pressure tube.[4]
-
A large excess of methylamine (40% in water) is added.[4]
-
The pressure tube is sealed and heated to 100°C overnight.[4]
-
After cooling, the resulting solid is collected.
-
The solid is suspended in a mixture of acetonitrile and water, frozen, and lyophilized to yield 3-(5-amino-2-bromo-4-fluorophenyl)-l-ethyl-7-(methylamino)-l,6-naphthyridin-2(lH)-one.[4]
Protocol 3: Synthesis of Ripretinib
This final step involves the formation of the urea linkage.
Materials:
-
3-(5-amino-2-bromo-4-fluorophenyl)-l-ethyl-7-(methylamino)-l,6-naphthyridin-2(lH)-one.
-
Triethylamine (TEA).
-
Tetrahydrofuran (THF).
-
Phenyl isocyanate.
-
Methanol (MeOH).
Procedure:
-
A mixture of 3-(5-amino-2-bromo-4-fluorophenyl)-l-ethyl-7-(methylamino)-l,6-naphthyridin-2(lH)-one and triethylamine in tetrahydrofuran is prepared.[4]
-
Phenyl isocyanate is added to the mixture, and it is stirred at room temperature for 4 hours.[4]
-
Additional phenyl isocyanate may be added over several days to drive the reaction to completion.[4]
-
The resulting solid is collected by filtration and rinsed with tetrahydrofuran.[4]
-
The solid is then triturated with methanol to afford Ripretinib as a bright white solid.[4]
Biological Target and Signaling Pathway
Ripretinib is a "switch-control" kinase inhibitor that targets KIT and PDGFRA, two receptor tyrosine kinases.[5] Activating mutations in the genes encoding these kinases are the primary drivers in the majority of gastrointestinal stromal tumors (GISTs).[1][2][3] These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival.
The KIT and PDGFRA signaling pathways are crucial for normal cellular function, but their dysregulation in GIST leads to tumorigenesis. Upon activation, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell growth, survival, and proliferation.
Figure 2: Simplified KIT/PDGFRA signaling pathway in GIST and the inhibitory action of Ripretinib.
By binding to the switch pocket of both wild-type and mutant KIT and PDGFRA, Ripretinib stabilizes the inactive conformation of the kinase, thereby preventing downstream signaling and inhibiting tumor cell proliferation.
References
- 1. The role of mutational analysis of KIT and PDGFRA in gastrointestinal stromal tumors in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. KIT/PDGFRA inhibitors for the treatment of gastrointestinal stromal tumors: getting to the gist of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. veeprho.com [veeprho.com]
Application Notes and Protocols: The Potential Role of 3-Bromo-2-chlorobenzotrifluoride in Pesticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzotrifluorides are a critical class of intermediates in the agrochemical industry, valued for their role in the synthesis of a wide range of pesticides, including herbicides, fungicides, and insecticides. The trifluoromethyl group often imparts desirable properties to the final active ingredient, such as increased metabolic stability, enhanced lipophilicity, and improved biological activity. While various isomers of bromo-chlorobenzotrifluoride, such as 3-bromo-4-chlorobenzotrifluoride and 5-bromo-2-chlorobenzotrifluoride, are recognized as important precursors in the development of next-generation agrochemicals, the specific application of 3-Bromo-2-chlorobenzotrifluoride in the synthesis of major commercial pesticides is not extensively documented in publicly available literature.[1][2]
These application notes explore a plausible, albeit hypothetical, synthetic pathway where this compound could serve as a key starting material for the preparation of a substituted 2-aminobenzoic acid derivative. Such derivatives are crucial precursors for the synthesis of anthranilamide insecticides, a significant class of modern pesticides that includes active ingredients like chlorantraniliprole and cyantraniliprole.
The following sections provide detailed hypothetical experimental protocols, quantitative data, and workflow diagrams to illustrate the potential utility of this compound in this context, offering valuable insights for researchers in pesticide discovery and process development.
Hypothetical Application: Synthesis of a Precursor for Anthranilamide Insecticides
A plausible synthetic application of this compound is its conversion to a functionalized aniline, which can then be further elaborated to an anthranilamide intermediate. The following proposed multi-step synthesis outlines a hypothetical pathway to 2-amino-3-(trifluoromethyl)benzoic acid, a potential building block for novel pesticide discovery.
Overall Synthetic Scheme
The proposed synthetic route involves three main steps:
-
Nitration: Introduction of a nitro group onto the aromatic ring of this compound.
-
Carboxylation: Conversion of the bromo-substituent to a carboxylic acid via a Grignard reaction followed by carboxylation.
-
Reduction: Reduction of the nitro group to an amine to yield the final 2-amino-3-(trifluoromethyl)benzoic acid.
This sequence of reactions is designed to install the required functional groups in the correct positions for subsequent elaboration into a pesticide active ingredient.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-chloro-3-(trifluoromethyl)-5-nitrobenzene (Hypothetical)
This protocol describes the selective nitration of this compound.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the stirred starting material, maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add fuming nitric acid (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition of nitric acid, continue stirring at 0-5°C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)-5-nitrobenzoic Acid (Hypothetical)
This protocol details the formation of a Grignard reagent from the brominated intermediate and its subsequent carboxylation.
Materials:
-
1-Bromo-2-chloro-3-(trifluoromethyl)-5-nitrobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried 250 mL three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine.
-
Add a solution of 1-Bromo-2-chloro-3-(trifluoromethyl)-5-nitrobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Add a small amount initially to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Step 3: Synthesis of 2-Amino-3-(trifluoromethyl)benzoic Acid (Hypothetical)
This protocol describes the reduction of the nitro group to an amine.
Materials:
-
2-Chloro-3-(trifluoromethyl)-5-nitrobenzoic Acid
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of 2-Chloro-3-(trifluoromethyl)-5-nitrobenzoic Acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot solution through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution with a suitable acid or base if necessary to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final 2-amino-3-(trifluoromethyl)benzoic acid.
Data Presentation
The following tables summarize the hypothetical quantitative data for the proposed synthetic pathway.
Table 1: Reactants and Stoichiometry
| Step | Starting Material | Reagent(s) | Molar Ratio (Starting Material:Reagent) |
| 1 | This compound | Fuming HNO₃, H₂SO₄ | 1 : 1.2 : 3 |
| 2 | 1-Bromo-2-chloro-3-(trifluoromethyl)-5-nitrobenzene | Mg, CO₂ | 1 : 1.5 : excess |
| 3 | 2-Chloro-3-(trifluoromethyl)-5-nitrobenzoic Acid | Fe, NH₄Cl | 1 : 5 : 1 |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | H₂SO₄ | 0 to RT | 5 | 85 |
| 2 | Anhydrous THF | Reflux | 2 | 70 |
| 3 | Ethanol/Water | Reflux | 3-4 | 90 |
Visualizations
The following diagrams illustrate the logical workflow of the proposed synthetic pathway.
Caption: Hypothetical synthesis workflow for a pesticide precursor.
Caption: Detailed experimental workflow from starting material to final product.
Disclaimer: The synthetic pathway and experimental protocols described herein are hypothetical and intended for illustrative purposes. They are based on established chemical principles but have not been experimentally validated. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure. All laboratory work should be performed with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-Bromo-2-chlorobenzotrifluoride, a versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The methodologies outlined below are based on established palladium-catalyzed reactions, adapted for the specific reactivity of this substrate. Due to the presence of two different halogen atoms (bromine and chlorine), selective coupling at the more reactive C-Br bond is generally favored under standard palladium-catalyzed conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction can be selectively performed at the bromine position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from procedures for similar bromo-chloro aromatic compounds.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines. Selective amination at the C-Br bond of this compound can be achieved.[1][2]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | n-Butylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₃PO₄ (2.5) | t-BuOH | 100 | 20 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the amination of aryl bromides.[3][4]
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction is typically selective for the C-Br bond of this compound.[5]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 88 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | i-Pr₂NH (2.5) | Toluene | 80 | 16 | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (3) | DMF | 70 | 14 | 86 |
Experimental Protocol: Sonogashira Coupling
This is a general protocol adapted from standard Sonogashira coupling procedures.[6]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The reaction with this compound is expected to occur selectively at the C-Br bond.
Table 4: Representative Conditions for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | Acetonitrile | 80 | 36 | 80 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 18 | 78 |
Experimental Protocol: Heck Reaction
This is a general protocol based on typical Heck reaction conditions.
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene (1.5 mmol, 1.5 equiv.), and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
References
- 1. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in modern organic synthesis, enabling the construction of complex aryl derivatives. 3-Bromo-2-chlorobenzotrifluoride is a valuable building block, featuring an aromatic ring activated by a potent electron-withdrawing trifluoromethyl (-CF3) group and bearing two distinct halogen leaving groups. This document provides detailed protocols for the regioselective substitution of the chlorine atom on this substrate with various nucleophiles, a critical transformation for generating intermediates in pharmaceutical and agrochemical research.
The SNAr reaction on this substrate proceeds via a high-energy intermediate known as a Meisenheimer complex.[1][2] The reaction is facilitated by the presence of the electron-withdrawing -CF3 group, which stabilizes the negative charge of this intermediate.[3][4][5]
Regioselectivity: Substitution at the C2 Position
The trifluoromethyl group at C1 exerts a strong inductive and resonance-withdrawing effect, activating the ring for nucleophilic attack. In SNAr reactions, this activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group.[2][6]
In this compound:
-
The chlorine atom is at the C2 position (ortho to the -CF3 group).
-
The bromine atom is at the C3 position (meta to the -CF3 group).
The resonance stabilization of the Meisenheimer complex is significantly more effective when the nucleophile attacks the ortho (C2) position, allowing the negative charge to be delocalized onto the trifluoromethyl group. Attack at the meta (C3) position does not permit this stabilization.[3] Consequently, nucleophilic attack occurs selectively at the C2 position, leading to the displacement of the chloride ion.
General Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be required for specific substrates.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many of the reagents are irritants and may be harmful if inhaled or ingested. Dipolar aprotic solvents like DMF and DMSO can be absorbed through the skin.
Protocol 1: Reaction with Amine Nucleophiles
This procedure describes a general method for the synthesis of 2-amino-3-bromobenzotrifluoride derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the amine nucleophile (1.1 - 2.0 eq), and potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF or MeCN to achieve a substrate concentration of 0.2-0.5 M.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-amino-3-bromobenzotrifluoride derivative.
Protocol 2: Reaction with Alcohol Nucleophiles (Alkoxide Formation)
This procedure outlines the synthesis of 2-alkoxy-3-bromobenzotrifluoride ethers. The reaction requires the in situ or prior formation of a more nucleophilic alkoxide.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 - 2.0 eq)
-
Strong base (e.g., Sodium Hydride (NaH, 60% dispersion in oil), or Potassium tert-butoxide (KOtBu)) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Alkoxide Formation (using NaH): To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) and anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Protocol 3: Reaction with Thiol Nucleophiles (Thiolate Formation)
This protocol details the synthesis of 2-thioether-3-bromobenzotrifluoride derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, dissolve the thiol (1.1 eq) in DMF or DMSO.
-
Add the base (e.g., K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the thiol.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the SNAr on this compound. Yields are generalized based on reactions with structurally similar activated aryl halides and may vary depending on the specific nucleophile used.[4][7]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product Structure | Typical Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 100 | 8-16 | 2-(Phenylamino)-3-bromobenzotrifluoride | 80-95 |
| Secondary Amine | Morpholine | K₂CO₃ | MeCN | 80 | 12-24 | 4-(2-Bromo-3-(trifluoromethyl)phenyl)morpholine | 85-98 |
| Alcohol | Sodium Methoxide | NaOMe | MeOH/DMF | 80 | 6-12 | 2-Methoxy-3-bromobenzotrifluoride | 75-90 |
| Phenol | Phenol | K₂CO₃ | DMF | 110 | 12-18 | 2-Phenoxy-3-bromobenzotrifluoride | 70-85 |
| Thiol | Thiophenol | Cs₂CO₃ | DMSO | 50 | 2-6 | 2-(Phenylthio)-3-bromobenzotrifluoride | >90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a typical SNAr reaction with this compound.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-bromo-2-chlorobenzotrifluoride as a versatile building block in the synthesis of novel heterocyclic compounds. Due to the limited direct literature on this specific starting material, the following protocols and schemes are based on well-established synthetic methodologies for analogous halogenated aromatic compounds, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The trifluoromethyl group on the aromatic ring significantly influences its reactivity, primarily by providing strong electron-withdrawing effects.[1][2][3][4][5]
Introduction to this compound in Heterocyclic Synthesis
This compound is a halogenated aromatic compound featuring a trifluoromethyl group, which renders the benzene ring electron-deficient.[6] This electronic property is crucial for its reactivity. The presence of two different halogen atoms, bromine and chlorine, at ortho and meta positions relative to the trifluoromethyl group, offers opportunities for selective functionalization to construct a variety of heterocyclic systems.
The primary synthetic strategies leveraging this substrate are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, essential for constructing heterocyclic rings.[7][8] The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential couplings.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the -CF3 group, facilitates the displacement of the halogen atoms by various nucleophiles, leading to the formation of nitrogen, oxygen, and sulfur-containing heterocycles.[1][2][5]
Proposed Synthetic Pathways and Protocols
Synthesis of Benzofused Heterocycles via Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the construction of complex heterocyclic frameworks.[9][10][11] In the case of this compound, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in oxidative addition to Palladium(0) allows for selective initial functionalization at the bromine-substituted position.
2.1.1. Application: Synthesis of Substituted Benzofurans
A plausible route to substituted benzofurans involves an initial Sonogashira coupling at the C-Br bond, followed by an intramolecular cyclization.
Experimental Protocol: Two-Step Synthesis of a Benzofuran Derivative
Step 1: Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add a terminal alkyne (e.g., 2-ethynylphenol, 1.1 mmol) via syringe.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization (Hydroalkoxylation)
-
Dissolve the product from Step 1 (1.0 mmol) in anhydrous DMF (10 mL) in a sealed tube.
-
Add K₂CO₃ (2.0 mmol).
-
Heat the mixture at 120°C for 6 hours.
-
Cool to room temperature and pour into water.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired benzofuran.
Table 1: Hypothetical Data for Benzofuran Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Ethynylphenol | Pd(PPh₃)₄, CuI, Et₃N | THF | 60 | 12 | 85 |
| 2 | Coupled Intermediate | K₂CO₃ | DMF | 120 | 6 | 78 |
2.1.2. Application: Synthesis of Indole Derivatives
A similar strategy can be employed for the synthesis of indoles, utilizing a Sonogashira coupling followed by a Larock indole synthesis or a related cyclization method.
Experimental Protocol: Synthesis of a 2-Substituted Indole
-
Perform a Sonogashira coupling as described in Section 2.1.1, Step 1, using an N-protected o-alkynyl aniline.
-
The subsequent cyclization can be achieved by treating the coupled product with a palladium catalyst (e.g., PdCl₂(MeCN)₂) in a suitable solvent like acetonitrile at elevated temperatures.
Table 2: Hypothetical Data for Indole Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, N-Boc-2-ethynylaniline | Pd(PPh₃)₄, CuI, Et₃N | THF | 60 | 12 | 82 |
| 2 | Coupled Intermediate | PdCl₂(MeCN)₂ | MeCN | 80 | 8 | 75 |
Synthesis of Heterocycles via Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[2][3][5] This allows for the displacement of the chloro or bromo group by various nucleophiles to form heterocyclic systems. While the C-F bond is typically the most reactive in SNAr, followed by C-Cl, the specific conditions and nucleophile can influence selectivity.[3]
2.2.1. Application: Synthesis of Phenothiazine Derivatives
Phenothiazines are an important class of heterocyclic compounds with various pharmaceutical applications. A potential route involves a double SNAr reaction.
Experimental Protocol: Synthesis of a Trifluoromethyl-substituted Phenothiazine
-
In a round-bottom flask, combine this compound (1.0 mmol) and 2-aminothiophenol (1.1 mmol).
-
Add a strong base such as potassium carbonate (2.5 mmol) and a high-boiling point polar aprotic solvent like DMSO (10 mL).
-
Heat the reaction mixture at 140-160°C for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Table 3: Hypothetical Data for Phenothiazine Synthesis
| Reactants | Reagent/Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound, 2-Aminothiophenol | K₂CO₃ / DMSO | 150 | 24 | 65 |
Visualizing Synthetic Pathways
The following diagrams illustrate the proposed synthetic workflows.
Caption: Proposed workflow for benzofuran synthesis.
Caption: Proposed workflow for phenothiazine synthesis.
Caption: General experimental workflow logic.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds. The strategic positioning of two distinct halogen atoms and a potent electron-withdrawing group provides a versatile platform for a range of synthetic transformations. The protocols and pathways outlined in these notes serve as a foundational guide for researchers to explore the synthetic utility of this compound. Further investigation into the selective functionalization of the C-Br versus the C-Cl bond under various conditions will be critical to fully unlocking its potential in the development of new pharmaceuticals and agrochemicals.
References
- 1. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3-Bromo-2-chlorobenzotrifluoride with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-chlorobenzotrifluoride is a versatile substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. The trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, imparts unique properties such as increased metabolic stability and binding affinity. This document provides detailed application notes and protocols for the reaction of this compound with organolithium reagents, a key transformation for the introduction of diverse functional groups onto the benzotrifluoride scaffold.
The reaction proceeds via a lithium-halogen exchange, a robust and widely used method for the preparation of organolithium intermediates. Due to the differential reactivity of the halogens, the bromine atom undergoes selective exchange in the presence of a chlorine atom, leading to the formation of 2-chloro-3-(trifluoromethyl)phenyllithium. This highly reactive intermediate can then be trapped with various electrophiles to yield a range of functionalized 2-chlorobenzotrifluoride derivatives.
Reaction Principle: Lithium-Halogen Exchange
Lithium-halogen exchange is a kinetically controlled process where an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), reacts with an organic halide.[1] The rate of exchange follows the trend I > Br > Cl >> F. In the case of this compound, the significantly greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for highly selective formation of the desired aryllithium species.
The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and the stability of the resulting organolithium intermediate. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent unwanted side reactions.
Experimental Protocols
General Considerations: All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: Generation of 2-chloro-3-(trifluoromethyl)phenyllithium and Trapping with an Electrophile (General Procedure)
This protocol outlines the general steps for the lithium-halogen exchange and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., dimethylformamide (DMF), carbon dioxide (dry ice), trimethylsilyl chloride (TMSCl))
-
Quenching solution (e.g., saturated aqueous ammonium chloride, dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.2 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Slowly add the chosen electrophile (1.2-1.5 eq) to the solution at -78 °C.
-
After the addition of the electrophile, continue stirring at -78 °C for a specified time (e.g., 1-3 hours) and then allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of the appropriate quenching solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Data Presentation
The following table summarizes the expected products and representative yields for the reaction of this compound with n-butyllithium followed by trapping with various electrophiles. The yields are estimated based on typical outcomes for similar lithium-halogen exchange reactions.
| Entry | Electrophile | Product | Representative Yield (%) |
| 1 | Dimethylformamide (DMF) | 2-Chloro-3-formylbenzotrifluoride | 75-85 |
| 2 | Carbon Dioxide (CO₂) | 2-Chloro-3-carboxybenzotrifluoride | 70-80 |
| 3 | Trimethylsilyl chloride (TMSCl) | 2-Chloro-3-(trimethylsilyl)benzotrifluoride | 80-90 |
| 4 | Acetone | 2-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-ol | 65-75 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Continuous Flow Synthesis of 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the continuous flow synthesis of 3-bromo-2-chlorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The use of continuous flow technology offers significant advantages over traditional batch processes for halogenation reactions, including enhanced safety, precise control over reaction conditions, and improved product yields and purity.[4][5][6]
The trifluoromethyl group in benzotrifluoride derivatives is known to enhance metabolic stability and lipophilicity in drug candidates.[1] The bromine and chlorine substituents on the aromatic ring provide reactive handles for further molecular elaboration through cross-coupling reactions, making this compound a versatile building block in medicinal chemistry.[1][7]
Continuous flow synthesis, particularly in microreactors, allows for superior management of highly exothermic and rapid halogenation reactions by providing a high surface-area-to-volume ratio for efficient heat exchange.[4][5][8] This technology also enables the safe handling of hazardous reagents like elemental bromine by minimizing the unstirred reaction volume and allowing for in-line quenching.[4][5]
Experimental Overview
This protocol details the electrophilic bromination of 2-chlorobenzotrifluoride in a continuous flow system. The process involves the continuous pumping of a solution of the substrate and a brominating agent through a heated reactor coil, followed by in-line quenching and collection.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Description/Specification |
| 2-Chlorobenzotrifluoride | Starting material, 99% purity |
| N-Bromosuccinimide (NBS) | Brominating agent, 99% purity |
| Sulfuric Acid | Catalyst, concentrated (98%) |
| Acetonitrile | Solvent, HPLC grade |
| Sodium Sulfite | Quenching agent, aqueous solution (10% w/v) |
| Syringe Pumps | High-pressure, continuous flow pumps |
| Microreactor | PFA or FEP tubing (e.g., 1/16" OD, 1 mm ID) |
| T-Mixer | For combining reagent streams |
| Back Pressure Regulator | To maintain system pressure and prevent outgassing |
| Heating System | Oil bath or column heater for the reactor coil |
| Collection Vessel | For the product stream |
Stock Solution Preparation
-
Substrate Solution: Prepare a 1.0 M solution of 2-chlorobenzotrifluoride in acetonitrile.
-
Brominating Agent Solution: Prepare a 1.1 M solution of N-Bromosuccinimide (NBS) in acetonitrile containing 5 mol% sulfuric acid relative to the substrate.
Continuous Flow Synthesis Protocol
-
System Setup:
-
Assemble the continuous flow system as depicted in the workflow diagram below.
-
Ensure all connections are secure to handle the operational pressures.
-
Place the reactor coil in the heating system and set the desired temperature.
-
Prime the pumps and tubing with acetonitrile to remove any air bubbles.
-
-
Reaction Execution:
-
Set the flow rates for the substrate and brominating agent solutions to achieve the desired residence time and stoichiometry. For example, for a 1:1.1 molar ratio and a 10-minute residence time in a 10 mL reactor, set each pump to 0.5 mL/min.
-
Pump the two solutions through the T-mixer and into the heated reactor coil.
-
After the reactor, introduce the aqueous sodium sulfite solution via a third pump and a second T-mixer to quench any unreacted bromine.
-
Pass the resulting stream through the back pressure regulator (set to e.g., 5 bar) into the collection vessel.
-
-
Work-up and Analysis:
-
Collect the product stream.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine conversion, selectivity, and yield.
-
Purify the product by column chromatography or distillation if necessary.
-
Data Presentation
Table 1: Reaction Parameters for Continuous Flow Bromination
| Parameter | Value |
| Substrate Concentration | 1.0 M in Acetonitrile |
| Brominating Agent | 1.1 M NBS in Acetonitrile |
| Catalyst | 5 mol% H₂SO₄ |
| Molar Ratio (Substrate:NBS) | 1:1.1 |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 80 °C |
| System Pressure | 5 bar |
| Quenching Agent | 10% aq. Na₂SO₃ |
Table 2: Expected Results
| Metric | Expected Value |
| Conversion of 2-chlorobenzotrifluoride | > 95% |
| Selectivity for this compound | > 90% |
| Isolated Yield | 85-90% |
| Purity (after purification) | > 99% |
Visualizations
Workflow for Continuous Flow Synthesis
Caption: Workflow for the continuous flow synthesis of this compound.
References
- 1. 3-Bromobenzotrifluoride | High-Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 5. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chimia.ch [chimia.ch]
Troubleshooting & Optimization
minimizing side products in Grignard reactions with 3-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing side products during Grignard reactions involving 3-Bromo-2-chlorobenzotrifluoride.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formation and reaction of the Grignard reagent from this compound.
Q1: My Grignard reaction won't initiate. What are the likely causes and how can I start it?
A1: Failure to initiate is a common problem, typically due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like THF or diethyl ether must be anhydrous.
-
Activate the Magnesium: The magnesium surface needs to be activated to expose a fresh, reactive surface. Several methods can be employed:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (before adding solvent) can break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the evolution of ethylene gas indicates activation.
-
-
Check Reagent Purity: Ensure the this compound is pure and dry.
Q2: I'm observing a significant amount of a high-boiling point side product. What is it and how can I minimize it?
A2: The most common high-boiling point side product is the result of Wurtz coupling , where the newly formed Grignard reagent reacts with the starting aryl halide to form a homocoupled dimer.
Factors Favoring Wurtz Coupling:
-
High Local Concentration of Aryl Halide: Rapid addition of this compound.
-
Elevated Reaction Temperature: The coupling reaction is often favored at higher temperatures.
-
Insufficiently Activated Magnesium: A less reactive magnesium surface allows for a higher concentration of unreacted aryl halide.
Strategies to Minimize Wurtz Coupling:
-
Slow, Dropwise Addition: Add the this compound solution to the magnesium suspension at a rate that maintains a gentle reflux. This is crucial for minimizing the Wurtz coupling side reaction.
-
Maintain Moderate Reaction Temperature: Use an ice bath to control the exothermic reaction and prevent overheating.
-
Use Highly Activated Magnesium: Ensure the magnesium is properly activated before adding the bulk of the aryl halide.
-
Solvent Choice: While THF is a common solvent, for some substrates, diethyl ether can sometimes reduce the amount of Wurtz coupling.
Q3: Which halogen is more likely to react in this compound? How can I promote selectivity?
A3: The Carbon-Bromine bond is weaker and more reactive towards magnesium than the Carbon-Chlorine bond. Therefore, the Grignard reagent will preferentially form at the site of the bromine atom, yielding (2-chloro-3-(trifluoromethyl)phenyl)magnesium bromide.
To enhance selectivity:
-
Low Temperature: Performing the reaction at lower temperatures will favor the more reactive C-Br bond insertion.
-
Magnesium-Halogen Exchange: For highly selective Grignard formation, a magnesium-halogen exchange reaction can be employed. This involves using a pre-formed Grignard reagent, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), which will selectively exchange with the more reactive bromine atom at low temperatures.
Q4: Can the trifluoromethyl group interfere with the Grignard reaction?
A4: The electron-withdrawing nature of the trifluoromethyl group can make the aryl halide less reactive towards magnesium insertion. However, once the Grignard reagent is formed, the trifluoromethyl group is generally stable under the reaction conditions. The primary challenge is in the formation of the Grignard reagent itself. Using highly activated magnesium or a magnesium-halogen exchange protocol can overcome this reduced reactivity.
Data Presentation: Comparison of Reaction Conditions for Aryl Grignard Formation
| Parameter | Standard Conditions (Direct Insertion) | Low-Temperature Conditions (Direct Insertion) | Magnesium-Halogen Exchange |
| Aryl Halide | Aryl Bromide | Aryl Bromide | Aryl Bromide/Iodide |
| Temperature | Refluxing THF (approx. 66°C) | 0°C to Room Temperature | -20°C to 0°C |
| Initiation | Often requires heat/activators | May require activators | No initiation required |
| Side Products | Higher potential for Wurtz coupling | Lower potential for Wurtz coupling | Minimal Wurtz coupling |
| Selectivity (for dihalides) | Moderate to good | Good to excellent | Excellent |
| Typical Yield | 70-90% | 80-95% | 85-98% |
Experimental Protocols
Protocol 1: Selective Grignard Formation via Direct Magnesium Insertion
This protocol is designed to favor the formation of the Grignard reagent at the bromine position while minimizing side reactions.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a pressure-equalizing dropping funnel, and a thermometer. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Add the magnesium turnings and the iodine crystal to the flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow to cool.
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of this solution to the stirred magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and a gentle reflux. If initiation does not occur, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an ice bath to control the temperature as needed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting gray, cloudy solution is the Grignard reagent.
Protocol 2: Selective Grignard Formation via Magnesium-Halogen Exchange
This protocol offers higher selectivity and is suitable for substrates with sensitive functional groups.
Materials:
-
This compound (1.0 equivalent)
-
Isopropylmagnesium chloride-lithium chloride solution (iPrMgCl·LiCl, 1.1 equivalents, typically 1.3 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an inert gas inlet, and a rubber septum.
-
Reaction Setup: Dissolve this compound in anhydrous THF in the flask. Cool the solution to -15°C in a cooling bath (e.g., ice-salt bath).
-
Exchange Reaction: Slowly add the iPrMgCl·LiCl solution dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -10°C.
-
Reaction Completion: Stir the reaction mixture at -15°C for 2 hours. The resulting solution contains the desired Grignard reagent, (2-chloro-3-(trifluoromethyl)phenyl)magnesium bromide.
Visualizations
troubleshooting failed reactions with 3-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorobenzotrifluoride. The information is designed to address specific issues that may be encountered during synthetic reactions.
Compound Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃[1][2] |
| Molecular Weight | 259.45 g/mol [1] |
| CAS Number | 56131-47-6[1][2] |
| Appearance | Likely a liquid, given related structures.[3][4] |
| Boiling Point | Data not widely available, but similar compounds have boiling points in the range of 190-200 °C.[4][5][6] |
| Solubility | Expected to be soluble in common organic solvents.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during reactions involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound are a common issue and can be attributed to several factors. Given the structure of the starting material, the reaction is expected to occur selectively at the more reactive C-Br bond.
Potential Causes and Solutions:
-
Catalyst Deactivation: The electron-withdrawing trifluoromethyl group and the ortho-chloro substituent can influence the electronic properties of the aromatic ring, potentially affecting the catalytic cycle.
-
Poor Boronic Acid Quality: Boronic acids can degrade over time, leading to the formation of boroxines or protodeboronation.
-
Inefficient Base: The choice of base is critical for activating the boronic acid.
-
Solution: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[7] Other bases to screen include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
-
Inadequate Degassing: Oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. What can I do?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] Sluggish reactions with this substrate can often be overcome by carefully selecting the catalyst system and reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: The ortho-chloro and trifluoromethyl groups can sterically hinder the approach of the amine to the palladium center.
-
Solution: Utilize sterically hindered phosphine ligands, which have been shown to be effective in such cases.[10]
-
-
Inappropriate Ligand/Palladium Source: The choice of ligand is crucial for a successful Buchwald-Hartwig amination.
-
Solution: A screening of different palladium precursors and ligands is recommended. Systems like Pd(OAc)₂ with ligands such as XantPhos or t-BuXPhos are often good starting points.[11]
-
-
Base and Solvent Compatibility: The base and solvent system can significantly impact the reaction rate and yield.
Organometallic Reactions
Question 3: I am having trouble forming the Grignard reagent from this compound. What are the likely reasons for failure?
Answer:
Formation of Grignard reagents can be challenging, especially with aryl halides. The primary issues are often related to the purity of the reagents and the activation of the magnesium.
Potential Causes and Solutions:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from initiating.[13]
-
Presence of Water: Grignard reagents are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that the solvent (typically THF or diethyl ether) is anhydrous.[13]
-
-
Reactivity of Halogens: While the C-Br bond is more reactive than the C-Cl bond, forming a Grignard reagent from an aryl chloride is known to be difficult.[15] There is a possibility of competing reactions.
-
Solution: Consider a halogen-magnesium exchange reaction using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures. This can offer better selectivity for the aryl bromide.[16]
-
Question 4: Can I perform a selective lithiation on this compound?
Answer:
Selective lithiation via lithium-halogen exchange is a feasible strategy. The reactivity difference between bromine and chlorine allows for selective exchange at the C-Br bond.
Recommendations for Selective Lithiation:
-
Reagent: Use n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) as the lithiating agent.
-
Temperature: The reaction should be conducted at very low temperatures, typically -78 °C, to ensure selectivity and prevent side reactions.[17]
-
Solvent: Anhydrous THF or diethyl ether are suitable solvents.
-
Procedure: Slowly add the organolithium reagent to a cooled solution of this compound under an inert atmosphere.[17] After a short stirring time, the resulting aryllithium species can be quenched with an appropriate electrophile.
Reaction Monitoring and Analysis
Question 5: What are the best methods for monitoring the progress of my reaction with this compound?
Answer:
Effective reaction monitoring is crucial for optimization and for determining the endpoint of a reaction. A combination of techniques is often the most effective approach.
Recommended Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile components, including the starting material, product, and any byproducts. The mass spectrometer provides definitive structural information.[18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for routine monitoring of the disappearance of starting material and the formation of the product, especially for less volatile compounds.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and can be used for quantitative analysis of reaction aliquots to determine the conversion to the product.[18][20]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 eq.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere as described above.
-
Reagent Addition: Add the solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.
Visual Troubleshooting Guides
Caption: A general workflow for troubleshooting failed reactions.
Caption: Decision tree for selecting a cross-coupling reaction.
Caption: Simplified catalytic cycle for a cross-coupling reaction.
References
- 1. This compound | C7H3BrClF3 | CID 3283173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
optimization of reaction conditions for 3-Bromo-2-chlorobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Bromo-2-chlorobenzotrifluoride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges. The following protocols and data are based on established methods for the synthesis of structurally related halogenated benzotrifluorides due to the limited availability of specific literature for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: A prevalent method for synthesizing halogenated benzotrifluorides involves a two-step process: the bromination of a substituted benzotrichloride followed by fluorination. An alternative approach is the direct halogenation of a benzotrifluoride precursor. The choice of route often depends on the availability of starting materials and desired purity.
Q2: What are the critical parameters to control during the bromination step?
A2: Key parameters for a successful bromination include reaction temperature, the type and amount of catalyst (e.g., iron powder or iron sulfide), and the rate of bromine addition.[1][2] Controlling these factors is crucial for achieving high regioselectivity and minimizing the formation of isomers and poly-brominated byproducts.[3]
Q3: What challenges might be encountered during the fluorination step?
A3: The fluorination of the trichloromethyl group to a trifluoromethyl group often requires harsh reagents like anhydrous hydrofluoric acid (HF) and elevated temperatures and pressures.[1][2] Challenges include ensuring a complete reaction to avoid the presence of -CF2Cl and -CFCl2 impurities, as well as handling the corrosive and hazardous nature of HF.
Q4: How can I minimize the formation of isomers?
A4: Isomer formation is a common challenge in aromatic substitution reactions.[4] To minimize isomers, it is essential to carefully control the reaction temperature and choose a selective catalyst. The slow, dropwise addition of the brominating agent can also help improve selectivity.[5]
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying the final product is fractional distillation under reduced pressure.[1][5] This technique is effective in separating the desired product from unreacted starting materials, byproducts, and isomers based on differences in their boiling points. Washing the crude product with solutions like sodium bisulfite and water can remove residual bromine and acidic impurities before distillation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete bromination or fluorination. - Suboptimal reaction temperature. - Catalyst inefficiency. - Loss of product during workup or purification. | - Increase reaction time or temperature for the respective step. - Optimize the reaction temperature based on literature for similar compounds. - Ensure the catalyst is fresh and used in the correct amount. - Carefully perform extraction and distillation steps to minimize mechanical losses. |
| Formation of Multiple Byproducts | - Over-bromination leading to di- or tri-brominated species. - Incomplete fluorination resulting in -CF2Cl or -CFCl2 impurities. - Formation of positional isomers. | - Reduce the amount of brominating agent or add it more slowly. - Increase the reaction time or temperature during fluorination. - Adjust the bromination temperature to favor the desired isomer. - Employ fractional distillation to separate the desired product. |
| Starting Material Remains Unreacted | - Insufficient reaction time or temperature. - Deactivated catalyst. - Poor quality of reagents. | - Prolong the reaction time or increase the temperature. - Use a fresh batch of catalyst. - Ensure all reagents are of high purity and anhydrous where necessary. |
| Product is Dark/Discolored | - Presence of residual bromine. - Formation of colored impurities at high temperatures. | - Wash the crude product with a sodium bisulfite solution to remove excess bromine.[1] - Perform distillation under vacuum to lower the boiling point and reduce thermal degradation. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Bromination and Fluorination
This protocol is adapted from the general method for preparing m-bromo-benzotrifluorides.[1][2]
Step 1: Bromination of 2-Chlorobenzotrichloride
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, place 2-chlorobenzotrichloride and a catalytic amount of iron powder (approximately 0.2-1% by weight relative to the benzotrichloride).[2]
-
Heat the mixture to the desired reaction temperature (typically between 30-60°C).[2]
-
Slowly add bromine dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue stirring the mixture at the same temperature for 4-6 hours.
-
After the reaction, remove any excess bromine by passing a stream of nitrogen through the mixture.
-
The crude brominated product can be used directly in the next step or purified by vacuum distillation.
Step 2: Fluorination of 3-Bromo-2-chlorobenzotrichloride
-
In a suitable autoclave, cool anhydrous hydrofluoric acid to a low temperature (e.g., -10°C to 0°C).
-
Slowly add the crude 3-Bromo-2-chlorobenzotrichloride from the previous step to the hydrofluoric acid.
-
Seal the autoclave and gradually heat the mixture to 70-100°C. The pressure will increase due to the formation of HCl gas, which should be carefully vented.[1]
-
Maintain the reaction at this temperature until the evolution of gas ceases, indicating the completion of the reaction.
-
Cool the autoclave and carefully vent any remaining pressure.
-
Distill off the excess hydrofluoric acid.
-
The remaining organic layer is the crude product. Wash it with water, followed by a dilute solution of sodium bicarbonate, and then water again.
-
Dry the organic layer over a suitable drying agent (e.g., calcium chloride).[1]
-
Purify the final product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield for Related Halogenated Benzotrifluorides
| Starting Material | Bromination Temp. | Catalyst | Fluorination Temp. | Product | Yield | Reference |
| 2-Chlorobenzotrichloride | 30°C | Iron Sulfide | 70-100°C | 2-Chloro-5-bromo-benzotrifluoride | ~84% (of chloro-bromo-benzotrifluorides) | [1][2] |
| 4-Chlorobenzotrichloride | 50°C | Iron Powder | Not specified in detail | 4-Chloro-3-bromo-benzotrifluoride | 81% | [2] |
| Benzotrichloride | 50°C | Iron Powder | Not specified in detail | 3-Bromobenzotrifluoride | 61% | [1][2] |
| 4-Fluorobenzotrichloride | 50-55°C | Iron Sulfide | Not specified in detail | 4-Fluoro-3-bromo-benzotrifluoride | 52% | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]
- 2. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Bromo-2-chlorobenzotrifluoride Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 3-Bromo-2-chlorobenzotrifluoride and its derivatives. It is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound and its derivatives?
A1: Depending on the synthetic route, common impurities may include:
-
Positional Isomers: The synthesis process, often involving electrophilic aromatic substitution, can generate various isomers, such as 2-chloro-5-bromo-benzotrifluoride or 2-chloro-3-bromo-benzotrifluoride.[1][2] Controlling reaction conditions like temperature and catalysts is crucial to minimize their formation.[3][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, for instance, the unbrominated benzotrifluoride precursor.[1][2]
-
Over-reacted Byproducts: The formation of di-brominated or other poly-halogenated compounds is a common issue.[1][2]
-
Hydrolysis Products: The trifluoromethyl group can be sensitive to certain conditions, potentially leading to the formation of corresponding carboxylic acids as byproducts.[1][2]
-
Residual Solvents and Reagents: Solvents and reagents used during the synthesis and initial workup may remain in the crude product.
Q2: What is the best initial purification strategy for a crude reaction mixture?
A2: An initial aqueous workup is almost always recommended. This involves washing the crude organic mixture with a series of aqueous solutions to remove the bulk of water-soluble impurities. A typical sequence includes a wash with a dilute base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities, followed by a wash with water and finally with a saturated brine solution to facilitate phase separation and remove residual water.[3][5][6] The organic layer should then be dried over an anhydrous salt like MgSO₄ or Na₂SO₄ before further purification.[6]
Q3: How do I choose an appropriate solvent for recrystallizing my solid derivative?
A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[7][8] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). A common rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[9] For basic derivatives like anilines, crystallizing the compound as a salt (e.g., by adding HCl) can be a highly effective purification method.[9]
Q4: My positional isomers are not separating on a standard silica gel column. What can I do?
A4: Separating positional isomers can be challenging due to their similar polarities. If standard column chromatography is ineffective, consider the following:
-
Optimize the Mobile Phase: Use a shallower solvent gradient or switch to an isocratic elution with a very low polarity eluent system (e.g., hexane with a small percentage of ethyl acetate or dichloromethane).
-
Change the Stationary Phase: Consider using a different type of chromatography, such as reverse-phase chromatography (C18), if the polarity of your compounds is suitable.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard flash chromatography and is often successful for separating difficult isomers.
-
Fractional Distillation: If the isomers are liquids with sufficiently different boiling points, high-efficiency fractional distillation can be an effective alternative.[6]
Q5: When is fractional distillation preferred over column chromatography?
A5: Fractional distillation is the preferred method for purifying liquid compounds that are thermally stable and have boiling points that differ significantly from their impurities (typically a difference of at least 20-25 °C). It is often more scalable and cost-effective for large quantities than chromatography. For example, pure 2-chloro-5-bromo-benzotrifluoride (boiling point: 198-199°C) can be obtained by distillation.[1][2] Chromatography is favored for non-volatile or thermally sensitive compounds and for separating mixtures with very close boiling points, such as some positional isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration. | 1. Test different solvents or solvent mixtures (see Table 1).2. Reduce the amount of solvent to the minimum required to dissolve the solid at boiling point.3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystal formation in the funnel. |
| Product "Oils Out" During Recrystallization | 1. The solution was cooled too rapidly.2. The solvent is not ideal; the compound's melting point may be lower than the solvent's boiling point.3. High concentration of impurities depressing the melting point. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]2. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly. If the problem persists, try a different solvent system.[9]3. Perform an initial purification step (e.g., aqueous wash, short silica plug) to remove bulk impurities. |
| Poor Separation of Isomers by Column Chromatography | 1. The mobile phase is too polar, causing co-elution.2. The column was overloaded with the sample.3. The column was not packed properly, leading to channeling. | 1. Decrease the polarity of the mobile phase (eluent). Use a shallower gradient or isocratic conditions.2. Reduce the amount of crude material loaded onto the column. The general rule is 1:20 to 1:100 sample-to-silica ratio by weight.3. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product Contaminated with Acidic/Basic Impurities | 1. Incomplete neutralization during the initial aqueous workup. | 1. Repeat the aqueous wash. Use a 5% sodium bicarbonate or sodium hydroxide solution to remove acidic impurities, or a 5% hydrochloric acid solution to remove basic impurities.[6] Follow with a water wash to neutrality. |
| Low Purity After Fractional Distillation | 1. The boiling points of the product and impurities are too close.2. The distillation was performed too quickly, preventing proper equilibration.3. The distillation column has insufficient theoretical plates (is not efficient enough). | 1. Use a more efficient fractionating column (e.g., a Vigreux or packed column).2. Slow down the distillation rate to allow distinct temperature plateaus to form for each fraction.[6]3. Consider purification by another method, such as preparative chromatography. |
Data Presentation
Table 1: Common Solvent Systems for Recrystallization [9]
| Solvent / Mixture | Characteristics & Best Use Cases |
| Ethanol | A versatile, general-purpose solvent for moderately polar compounds. |
| n-Hexane / Ethyl Acetate | A good combination for compounds of low to medium polarity. The ratio can be adjusted to fine-tune solubility. |
| n-Hexane / Acetone | Works well for many compounds; allowing slow evaporation can aid in crystal growth. |
| Water | Suitable for polar organic compounds that are highly soluble in hot water but not cold.[7] |
| Toluene | Often effective for aromatic compounds, which tend to crystallize well from it. |
Table 2: Physical Properties of Related Benzotrifluoride Isomers
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) |
| This compound | 56131-47-6 | C₇H₃BrClF₃ | N/A |
| 5-Bromo-2-chlorobenzotrifluoride | 445-01-2 | C₇H₃BrClF₃ | 197-198 |
| 3-Bromo-4-chlorobenzotrifluoride | 454-78-4 | C₇H₃BrClF₃ | N/A |
| 4-Bromo-3-chlorobenzotrifluoride | 402-04-0 | C₇H₃BrClF₃ | N/A |
| m-Bromo-benzotrifluoride | 401-78-5 | C₇H₄BrF₃ | 154-155[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Crude Product
-
Transfer the crude reaction mixture to a separatory funnel. If the product is a solid, dissolve it in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Base Wash: Add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.
-
Acid Wash (Optional): If basic impurities are suspected, wash with an equal volume of 5% aqueous hydrochloric acid (HCl). Discard the aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual base or acid. Discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of dissolved water from the organic layer. Discard the aqueous layer.[6]
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the mixture to remove the drying agent. The resulting filtrate is the dried crude product, ready for concentration and further purification.
Protocol 2: Purification by Recrystallization[7][8]
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of crude material in various solvents (see Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and boiling chips) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow air to be drawn through the crystals on the funnel to partially dry them. For final drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography[10]
-
Eluent Selection: Determine the best mobile phase (eluent) using thin-layer chromatography (TLC). The ideal eluent should give the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Secure a glass column vertically. Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the mobile phase through the column.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: General experimental workflow for the purification of chemical compounds.
Caption: Decision tree for troubleshooting low purity results.
References
- 1. DE2708190C2 - Process for the preparation of m-bromo-benzotrifluorides - Google Patents [patents.google.com]
- 2. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]
- 3. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with 3-Bromo-2-chlorobenzotrifluoride. The significant steric hindrance posed by the ortho-chloro and trifluoromethyl groups necessitates careful optimization of reaction conditions to achieve desired outcomes. This guide offers practical advice and starting-point protocols for common cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so challenging?
A1: The primary difficulty arises from the substantial steric hindrance around the reactive sites. The bulky chlorine atom and trifluoromethyl group ortho to the bromine atom physically obstruct the approach of reagents to the aromatic ring. This steric congestion can significantly slow down reaction rates and lead to low yields by hindering the crucial oxidative addition step in cross-coupling reactions or the approach of nucleophiles in SNAr reactions.
Q2: Which halogen is more reactive in cross-coupling reactions, bromine or chlorine?
A2: The carbon-bromine (C-Br) bond is weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1][2][3] This difference in reactivity allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
Q3: What are the most common side reactions to expect?
A3: Common side reactions include hydrodehalogenation (replacement of the halogen with a hydrogen atom), catalyst decomposition, and in the case of strong bases, potential elimination reactions. For cross-coupling reactions, homo-coupling of the starting material or the boronic acid partner can also occur. Careful selection of the catalyst, ligand, base, and temperature is crucial to minimize these undesired pathways.
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on this substrate?
A4: Nucleophilic aromatic substitution on this compound is challenging due to the steric hindrance. However, the strong electron-withdrawing effect of the trifluoromethyl group does activate the ring for nucleophilic attack.[4][5] Success will depend on using a potent nucleophile and potentially harsh reaction conditions (e.g., high temperatures). The position of substitution will be influenced by the combined electronic and steric effects of the substituents.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). | These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is necessary to overcome the steric hindrance around the C-Br bond. |
| Catalyst Deactivation | Use a palladium pre-catalyst (e.g., G3 or G4 palladacycles). | Pre-catalysts are often more stable and provide a more consistent source of the active Pd(0) species. |
| Ineffective Base | Use a non-coordinating, strong base like K₃PO₄ or Cs₂CO₃. | These bases are effective in promoting the transmetalation step without interfering with the catalyst. |
| Low Reaction Temperature | Increase the reaction temperature (e.g., to 100-120 °C). | Higher temperatures can provide the necessary energy to overcome the activation barrier for the sterically hindered substrate. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Employ bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos).[6][7][8] | These ligands are designed to facilitate C-N bond formation with sterically demanding substrates. |
| Inappropriate Base | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9] | A strong base is required to efficiently deprotonate the amine and facilitate the catalytic cycle. |
| Solvent Issues | Use a high-boiling, non-coordinating solvent such as toluene or dioxane.[7] | These solvents are suitable for the higher temperatures often required and do not interfere with the catalyst. |
| Amine Reactivity | For less reactive amines, consider using a more active catalyst system or higher temperatures. | Sterically hindered or electron-poor amines may require more forcing conditions to react efficiently. |
Issue 3: Unsuccessful Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst System Inefficiency | Ensure the presence of a copper(I) co-catalyst (e.g., CuI). | The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[10] |
| Ligand Choice | Screen different phosphine ligands, including both monodentate (e.g., PPh₃) and bidentate ligands. | The optimal ligand can depend on the specific alkyne and reaction conditions. |
| Base and Solvent | Use an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent. | The amine base is essential for the deprotonation of the terminal alkyne. |
| Alkyne Dimerization | If significant homo-coupling of the alkyne is observed, consider running the reaction under copper-free conditions with a suitable palladium catalyst and ligand system. | Copper can sometimes promote the undesired dimerization of terminal alkynes. |
Experimental Protocols (Starting Points for Optimization)
Disclaimer: The following protocols are based on general procedures for sterically hindered aryl bromides and should be considered as starting points for optimization for this compound.
Suzuki-Miyaura Coupling (Selective at C-Br)
This protocol is adapted from procedures for other bromo-chloro substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene/water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Starting Condition | Optimization Range |
| Catalyst | Pd(OAc)₂ / XPhos | Pd₂(dba)₃ / SPhos, RuPhos |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) |
| Temperature | 110 °C | 100 - 130 °C |
Buchwald-Hartwig Amination (Selective at C-Br)
This protocol is based on general methods for challenging aryl halides.[7][9][11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BrettPhos, and NaOtBu to a Schlenk tube.
-
Add this compound and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
| Parameter | Starting Condition | Optimization Range |
| Catalyst | Pd₂(dba)₃ / BrettPhos | XPhos Pd G3, Pd(OAc)₂ / XPhos |
| Base | NaOtBu | LHMDS |
| Solvent | Toluene | Dioxane |
| Temperature | 100 °C | 90 - 120 °C |
Sonogashira Coupling (Selective at C-Br)
This protocol is a standard procedure for Sonogashira reactions.[10][13][14]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne via syringe.
-
Heat the reaction to 60 °C and stir.
-
Monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
| Parameter | Starting Condition | Optimization Range |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / P(t-Bu)₃ / CuI |
| Base | Et₃N | DIPA |
| Solvent | THF/Et₃N | DMF |
| Temperature | 60 °C | 50 - 80 °C |
Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general method for SNAr on electron-deficient arenes.[4][5][15][16][17][18]
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask, add this compound and anhydrous DMF.
-
Add sodium methoxide portion-wise with stirring under an inert atmosphere.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Starting Condition | Optimization Range |
| Nucleophile | Sodium methoxide | Sodium ethoxide, other alkoxides |
| Solvent | DMF | DMSO, NMP |
| Temperature | 100 °C | 80 - 150 °C |
Visualizing Reaction Pathways
Caption: Factors contributing to steric hindrance in this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. thalesnano.com [thalesnano.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Technical Support Center: Managing Regioselectivity in Substitutions on 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing regioselectivity in substitution reactions on 3-Bromo-2-chlorobenzotrifluoride.
Understanding the Reactivity of this compound
This compound presents a unique challenge in directing substitution reactions to the desired position. The regiochemical outcome is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.
Key Structural Features:
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Its bulkiness can also sterically hinder adjacent positions.
-
Bromo and Chloro Substituents: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which position is more likely to react, the C-Br at position 3 or the C-Cl at position 2?
A1: The C-Br bond at position 3 is significantly more reactive than the C-Cl bond at position 2 in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond more favorable.[1][2][3][4][5] By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for substitution at the C-3 position.
Q2: How can I favor substitution at the C-2 position in a cross-coupling reaction?
A2: Achieving selective substitution at the C-2 position is challenging due to the higher reactivity of the C-Br bond. One potential strategy is to first perform a substitution at the C-3 position and then, under more forcing conditions (e.g., higher temperature, different catalyst/ligand system), attempt a second cross-coupling reaction at the C-2 position. Alternatively, a one-pot, two-step approach could be explored where the first coupling at C-3 is followed by a change in reaction conditions to promote the second coupling at C-2.
Q3: Is nucleophilic aromatic substitution (SNAr) a viable strategy for this molecule? If so, which position is more susceptible to nucleophilic attack?
A3: Yes, SNAr is a viable strategy due to the activating effect of the electron-withdrawing trifluoromethyl group.[6][7][8] The trifluoromethyl group, being ortho to the chlorine and meta to the bromine, will have a more pronounced activating effect on the C-Cl bond for nucleophilic attack. The formation of a resonance-stabilized Meisenheimer complex intermediate is a key feature of this reaction mechanism.[6][7][8] Therefore, the C-2 position is more likely to undergo nucleophilic substitution.
Q4: What role does steric hindrance play in the regioselectivity of substitutions on this molecule?
A4: The bulky trifluoromethyl group and the adjacent chlorine and bromine atoms create a sterically congested environment around the substitution sites. This can influence the approach of the catalyst and the nucleophile. In cross-coupling reactions, bulky ligands on the palladium catalyst can further modulate the steric environment, potentially enhancing selectivity. For SNAr, the steric hindrance at the C-2 position, being flanked by the CF₃ and Br groups, might be a factor to consider, but the strong electronic activation by the CF₃ group often dominates.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C-2 and C-3 coupled products)
| Possible Cause | Troubleshooting & Optimization |
| High Reaction Temperature | Lower the reaction temperature to favor the kinetically preferred C-Br bond activation. Start with room temperature and gradually increase if the reaction is too slow. |
| Highly Reactive Catalyst/Ligand System | Switch to a less reactive palladium catalyst or a less electron-rich/bulky ligand. This can increase the catalyst's ability to differentiate between the C-Br and C-Cl bonds. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC/MS and stop the reaction once the desired C-3 coupled product is formed to prevent subsequent reaction at the C-2 position. |
| Incorrect Base | The choice of base can influence catalyst activity and stability. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to optimize selectivity. |
Issue 2: Low Yield in Buchwald-Hartwig Amination at the C-3 Position
| Possible Cause | Troubleshooting & Optimization |
| Catalyst/Ligand Incompatibility | Screen a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal combination for this specific transformation.[9][10][11] |
| Inappropriate Base | The choice of base is critical. Strong, non-coordinating bases like NaOtBu or LHMDS are often effective. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[12] |
| Solvent Effects | The reaction is sensitive to the solvent. Toluene, dioxane, and THF are commonly used. Ensure the solvent is anhydrous and degassed. |
| Incomplete Reaction | Increase the reaction temperature or time. Consider using a more active catalyst system. |
Issue 3: No Reaction or Low Conversion in Nucleophilic Aromatic Substitution with an Alkoxide (e.g., Sodium Methoxide)
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Activation | While the CF₃ group is activating, additional activation might be necessary. Consider using a stronger nucleophile or higher reaction temperatures. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMSO, DMF, or NMP to enhance the nucleophilicity of the alkoxide. |
| Presence of Water | Ensure anhydrous conditions as water can protonate the alkoxide, reducing its nucleophilicity. |
| Leaving Group Ability | While chlorine is a reasonable leaving group in activated systems, fluoride is often better. If selective C-Cl substitution is challenging, consider if a related fluoro-analogue could be used. |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Regioselective Buchwald-Hartwig Amination at the C-3 Position
This protocol is a general starting point and may require optimization for specific amines.[13][14][15]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add this compound, NaOtBu, and the amine under the inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Figure 1: Logical workflow for managing regioselectivity in substitutions on this compound.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Figure 3: General experimental workflow for a Buchwald-Hartwig amination reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
preventing decomposition of 3-Bromo-2-chlorobenzotrifluoride during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the decomposition of 3-Bromo-2-chlorobenzotrifluoride during chemical reactions. The primary decomposition pathway for this and similar halogenated aromatic compounds is dehalogenation, which can significantly impact reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during reactions?
A1: The primary cause of decomposition is dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom. This is often facilitated by the reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. Factors contributing to decomposition include:
-
High Temperatures: Elevated temperatures can promote side reactions, including dehalogenation.
-
Choice of Base: Strong bases, especially alkoxides, can sometimes promote dehalogenation.
-
Ligand Selection: The type of phosphine ligand used in palladium catalysis plays a crucial role in preventing side reactions.
-
Solvent Effects: Protic solvents or solvents that can act as hydride donors can contribute to dehalogenation.
-
Reaction Time: Prolonged reaction times can increase the likelihood of decomposition.
Q2: Which halogen is more susceptible to removal from this compound?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive and thus more susceptible to both the desired coupling reaction and undesired dehalogenation compared to the carbon-chlorine (C-Cl) bond. The relative reactivity order is typically C-I > C-Br > C-OTf > C-Cl.
Q3: Can this compound be used in Grignard reactions? What are the potential issues?
A3: Yes, a Grignard reagent can be formed from this compound, typically at the more reactive C-Br bond. However, potential issues include:
-
Wurtz-type coupling: The newly formed Grignard reagent can react with the starting material to form a homocoupled byproduct.[1]
-
Difficulty in initiation: Like many aryl chlorides, forming a Grignard reagent at the C-Cl position is challenging.[2]
-
Reaction with the trifluoromethyl group: While generally stable, under harsh conditions, the trifluoromethyl group could potentially react.
Q4: How does the trifluoromethyl group affect the stability of the molecule?
A4: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This makes the aromatic ring electron-deficient, which can influence the reactivity of the C-halogen bonds. While the C-F bonds in the CF3 group are very strong and generally not reactive, the electron-withdrawing nature of the group can activate the C-Cl and C-Br bonds towards certain reactions.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of 2-chloro-benzotrifluoride or benzotrifluoride as major byproducts in GC-MS or LC-MS analysis.
-
Complex mixture of products, making purification difficult.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for dehalogenation in Suzuki-Miyaura coupling.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination step over dehalogenation. |
| Strong Base | Switch from strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the reaction, it can significantly reduce the rate of dehalogenation. Consider running a temperature screen to find the optimal balance. |
| Protic or Reducible Solvent | Use anhydrous, aprotic solvents like toluene, dioxane, or THF. Avoid alcohols or solvents that can act as a hydride source.[3] |
Illustrative Data on Ligand and Base Effects (Based on General Trends for Aryl Halides)
Disclaimer: The following data is illustrative of general trends observed for halogenated aromatic compounds and is not specific to this compound.
| Ligand | Base | Expected Dehalogenation | Expected Product Yield |
| PPh₃ | Na₂CO₃ | High | Low to Moderate |
| PCy₃ | K₃PO₄ | Moderate | Moderate to High |
| XPhos | K₃PO₄ | Low | High |
| SPhos | Cs₂CO₃ | Very Low | High |
Issue 2: Low Yield and/or Wurtz Coupling in Grignard Reagent Formation
Symptoms:
-
Failure of the Grignard reaction to initiate.
-
Formation of a significant amount of homocoupled byproduct (dimer of the starting material).
-
Low yield of the desired product after reaction with an electrophile.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for Grignard reagent formation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Moisture | Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] |
| High Local Halide Concentration | Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the halide, which minimizes Wurtz coupling.[1] |
| High Reaction Temperature | The Grignard formation is exothermic. Maintain a gentle reflux and use a cooling bath if necessary to prevent overheating, which can promote side reactions. |
Illustrative Data on Halide Reactivity in Grignard Formation
Disclaimer: The following data is based on general reactivity trends for aryl halides and is not specific to this compound.
| Aryl Halide | Relative Reactivity | Typical Yield Range for Grignard Formation |
| Aryl Iodide | Very High | 85-95% |
| Aryl Bromide | High | 80-90% |
| Aryl Chloride | Moderate | 50-80%[2] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 eq)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, and K₃PO₄ to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the reaction vessel, followed by the remaining anhydrous toluene.
-
Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Grignard Reagent Formation with Minimized Wurtz Coupling
This protocol describes the formation of the Grignard reagent from this compound at the C-Br position, with measures to minimize the Wurtz coupling side reaction.
Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (one small crystal)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place the magnesium turnings and the iodine crystal in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion (~5-10%) of the halide solution to the magnesium suspension.
-
If the reaction does not start (disappearance of the iodine color and gentle bubbling), gently warm the flask with a heat gun until initiation.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath to control the exotherm if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.
-
The resulting grey/brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 3-Bromo-2-chlorobenzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl. Therefore, the Carbon-Bromine (C-Br) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond. This allows for selective coupling at the bromine position, leaving the chlorine available for subsequent transformations.
Q2: What are the main challenges when performing cross-coupling reactions with this compound?
A2: The primary challenges arise from the electronic and steric properties of the substrate. The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can affect the oxidative addition step of the catalytic cycle. Additionally, the chlorine atom at the ortho position to the bromine creates steric hindrance around the reactive C-Br bond, which can impede the approach of the catalyst.
Q3: Which types of cross-coupling reactions are most suitable for this compound?
A3: Several cross-coupling reactions can be employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. It is often a good starting point due to its versatility and tolerance of various functional groups.
-
Heck Coupling: For C-C bond formation with alkenes.[1]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.[2]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[3]
-
Kumada Coupling: For C-C bond formation with Grignard reagents. This can be effective for introducing alkyl or aryl groups.[4]
-
Stille Coupling: For C-C bond formation with organostannanes. While versatile, the toxicity of tin reagents is a significant drawback.[5]
-
Negishi Coupling: For C-C bond formation with organozinc reagents.[6]
Q4: How can I minimize side reactions like hydrodehalogenation?
A4: Hydrodehalogenation (replacement of the halogen with hydrogen) can be a significant side reaction, especially with electron-deficient aryl halides. To minimize this:
-
Ensure strictly anhydrous and anaerobic reaction conditions.
-
Choose a non-protic solvent.
-
Select a base that is not a hydride source.
-
Optimize the catalyst and ligand system; sometimes a more active catalyst that promotes the desired coupling over side reactions is necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. What are the potential causes and solutions?
Answer: Low yields in this specific Suzuki coupling can be attributed to several factors, primarily related to the challenging nature of the substrate. A systematic approach to troubleshooting is recommended.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a more stable and active pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst. |
| Inefficient Ligand | For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often more effective than traditional ligands like PPh₃. |
| Inappropriate Base | A strong base is often required. Consider using K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. For base-sensitive functional groups, KF might be a milder alternative.[7] |
| Poor Solvent Choice | Use anhydrous and degassed polar aprotic solvents such as 1,4-dioxane, toluene, or DMF. A mixture of an organic solvent with water (e.g., 10:1 dioxane/water) can sometimes be beneficial. |
| Low Reaction Temperature | Due to the deactivating effect of the -CF3 group and steric hindrance, higher temperatures (e.g., 80-120 °C) may be necessary to drive the reaction to completion. |
| Boronic Acid Decomposition | Protodeborylation (cleavage of the C-B bond) can be an issue. Consider using potassium aryltrifluoroborate salts, which are often more stable.[8] Using anhydrous conditions can also mitigate this side reaction. |
Issue 2: Catalyst Decomposition in Heck Coupling
Question: I am observing the formation of a black precipitate (palladium black) in my Heck coupling reaction with this compound. What does this indicate and how can I prevent it?
Answer: The formation of palladium black indicates the decomposition of the Pd(0) catalyst, which leads to a loss of catalytic activity. This is a common issue, especially in reactions requiring higher temperatures.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | While heat is often necessary, excessive temperatures can accelerate catalyst decomposition. Try to find the minimum temperature required for the reaction to proceed at a reasonable rate. |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the palladium center. For Heck reactions, phosphine ligands like PPh₃ or P(o-tolyl)₃ are common. For this challenging substrate, consider more robust ligands or N-heterocyclic carbene (NHC) ligands. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed. |
| Impurities | Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all components. |
Issue 3: Inefficient Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish. How can I improve the reaction efficiency?
Answer: The efficiency of Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions, especially for a sterically hindered and electron-deficient substrate.
| Possible Cause | Suggested Solution |
| Weak Base | A strong, non-nucleophilic base is crucial for deprotonating the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective. |
| Suboptimal Ligand | Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., XPhos, SPhos, RuPhos) are generally superior for this transformation. They facilitate both the oxidative addition and reductive elimination steps. |
| Catalyst Inhibition | The amine starting material or product can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading (e.g., 2-5 mol%) might be necessary. |
| Solvent Effects | Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used. The choice of solvent can significantly impact the reaction rate. |
Recommended Starting Conditions for Coupling Reactions
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous substrates. Optimization will likely be required for specific coupling partners.
Suzuki-Miyaura Coupling
| Parameter | Recommendation |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, or RuPhos |
| Pd/Ligand Ratio | 1:2 to 1:4 |
| Catalyst Loading | 1-5 mol% |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene, 1,4-Dioxane, or THF (often with 10% water) |
| Temperature | 80-120 °C |
Heck Coupling
| Parameter | Recommendation |
| Palladium Precursor | Pd(OAc)₂ or PdCl₂ |
| Ligand | PPh₃ or P(o-tolyl)₃ |
| Catalyst Loading | 1-5 mol% |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
Buchwald-Hartwig Amination
| Parameter | Recommendation |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or BrettPhos |
| Pd/Ligand Ratio | 1:2 |
| Catalyst Loading | 1-5 mol% |
| Base | NaOtBu or LHMDS (1.2-2 equivalents) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
Sonogashira Coupling
| Parameter | Recommendation |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Catalyst Loading | 1-5 mol% Pd |
| Base | Et₃N or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
Kumada Coupling
| Parameter | Recommendation |
| Catalyst | NiCl₂(dppe) or Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% |
| Grignard Reagent | 1.1-1.5 equivalents |
| Solvent | THF or Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask is added this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) are then added. Degassed solvent (e.g., 1,4-dioxane/water 10:1) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for a Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. Degassed toluene or dioxane is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.). The Schlenk tube is sealed, and the mixture is heated in an oil bath at 80-110 °C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualizations
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Scaling Up Reactions with 3-Bromo-2-chlorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chlorobenzotrifluoride. The information is presented in a question-and-answer format to directly address common issues encountered during the scale-up of experiments involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving this compound?
A1: Scaling up reactions with this compound presents several key challenges that are common to many chemical processes but can be exacerbated by the specific properties of this molecule. These include:
-
Heat Transfer: Many cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it more difficult to dissipate heat effectively. This can lead to temperature spikes, which may cause side reactions, impurity formation, or even runaway reactions.
-
Mass Transfer and Mixing: Achieving uniform mixing in large reactors is more challenging than in a laboratory flask. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent reaction progress and a broader impurity profile.
-
Reagent Addition: The rate of addition of reagents, particularly organometallics like Grignard reagents or solutions of boronic acids, becomes critical at scale to control the reaction rate and exotherm.
-
Purification: Methods that are straightforward in the lab, such as column chromatography, are often not feasible for large quantities. Crystallization or distillation become the preferred methods, and developing a robust and scalable purification protocol is crucial.
-
Safety: Handling larger quantities of reagents and solvents increases the potential hazards. A thorough safety assessment is necessary to manage risks associated with flammable solvents, reactive intermediates, and potential exotherms.
Q2: In a Suzuki-Miyaura coupling, I am observing significant debromination of my this compound starting material at a larger scale. What could be the cause and how can I mitigate this?
A2: Protodeboronation of the boronic acid and hydrodehalogenation of the aryl halide are known side reactions in Suzuki-Miyaura couplings. These can become more pronounced at scale due to longer reaction times or localized high temperatures. The C-Br bond in this compound is more reactive than the C-Cl bond and is the primary site for this side reaction.
Troubleshooting Strategies:
-
Choice of Base: Strong bases can promote hydrodehalogenation. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide or cesium carbonate.
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions. Try running the reaction at the lowest temperature that allows for a reasonable reaction time.
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step and suppress side reactions.
-
Water Content: While some water is often necessary for the Suzuki reaction, excess water can facilitate protodeboronation of the boronic acid, which in turn can lead to hydrodehalogenation of the aryl halide. Ensure that solvents are appropriately dried and the water content is controlled.
Q3: My Buchwald-Hartwig amination reaction with this compound is sluggish and gives low yields on a larger scale, whereas it worked well in the lab. What should I investigate?
A3: A number of factors can contribute to a sluggish Buchwald-Hartwig amination at scale.
Troubleshooting Strategies:
-
Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times often required at scale. Ensure a sufficiently inert atmosphere (low oxygen and moisture) is maintained throughout the process. The choice of ligand is also crucial for stabilizing the palladium catalyst.
-
Base Solubility: The solubility of the base can be a significant issue in larger volumes of solvent. If the base is not sufficiently soluble, the reaction can be slow. Consider using a more soluble base or a solvent system that improves its solubility.
-
Mixing Efficiency: Inefficient mixing can lead to poor contact between the catalyst, substrates, and base. Ensure that the agitation in the reactor is adequate for the scale of the reaction.
Q4: I am planning to perform a Grignard reaction with this compound. What are the key safety and scale-up considerations?
A4: Grignard reactions are highly exothermic and require strict control, especially during scale-up.
Key Considerations:
-
Initiation: The initiation of the Grignard reaction can be difficult to control. On a large scale, a sudden, rapid initiation can lead to a dangerous exotherm. Develop a robust initiation protocol at a small scale and implement it carefully during scale-up.
-
Heat Management: The formation of the Grignard reagent is highly exothermic. Use a reactor with efficient cooling and control the addition rate of the this compound to the magnesium turnings to manage the heat evolution.
-
Magnesium Handling: Magnesium turnings are flammable and can be difficult to handle safely on a large scale. Ensure that all equipment is properly grounded to prevent static discharge.
-
Solvent Safety: Ethereal solvents like THF and diethyl ether are commonly used for Grignard reactions and are highly flammable. Implement appropriate safety measures for handling large volumes of these solvents.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete reaction | - Increase reaction temperature or time.- Increase catalyst/ligand loading.- Ensure efficient mixing. |
| Catalyst deactivation | - Use a more robust ligand.- Ensure inert atmosphere is maintained. | |
| Protodeboronation of boronic acid | - Use a milder base (e.g., K₃PO₄).- Control water content in the reaction mixture. | |
| High levels of homo-coupling | Reaction temperature is too high | - Lower the reaction temperature. |
| Inappropriate catalyst/ligand | - Screen different palladium catalysts and phosphine ligands. | |
| Debromination of starting material | High temperature or prolonged reaction time | - Optimize temperature and reaction time. |
| Strong base | - Use a milder base. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Suggestions |
| Slow or Incomplete Reaction | Inefficient catalyst system | - Screen different palladium catalysts and ligands.- Increase catalyst loading. |
| Poorly soluble base | - Choose a more soluble base (e.g., lithium bis(trimethylsilyl)amide) or a suitable solvent system. | |
| Inefficient mixing | - Ensure adequate agitation in the reactor. | |
| Low Yield | Catalyst deactivation | - Maintain a strict inert atmosphere.- Use a robust ligand to stabilize the catalyst. |
| Side reactions | - Optimize reaction temperature to minimize byproduct formation. | |
| Product difficult to purify | Formation of closely related impurities | - Re-evaluate the catalyst and base combination.- Develop a robust crystallization procedure for purification. |
Experimental Protocols & Workflows
Disclaimer: The following protocols are generalized starting points and should be optimized for your specific substrates and equipment. All work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.
General Protocol for a Scale-Up Suzuki-Miyaura Coupling
-
Reactor Setup: A suitable reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Inerting: The reactor is purged with the inert gas to remove air and moisture.
-
Reagent Charging: this compound, the boronic acid derivative, and the base are charged to the reactor.
-
Solvent Addition: The chosen solvent system (e.g., toluene/water or dioxane/water) is added.
-
Catalyst Addition: The palladium catalyst and phosphine ligand are added to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature with efficient stirring. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or distillation.
General Protocol for a Scale-Up Buchwald-Hartwig Amination
-
Reactor Setup: A reactor is set up similarly to the Suzuki coupling protocol.
-
Inerting: The reactor is thoroughly purged with an inert gas.
-
Reagent Charging: The palladium catalyst, ligand, and base are charged to the reactor under a positive pressure of inert gas.
-
Solvent and Substrate Addition: The solvent, this compound, and the amine are added.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring. The reaction is monitored by HPLC or GC.
-
Work-up: After completion, the reaction is cooled, and the solid inorganic salts are removed by filtration. The filtrate is washed with water and brine.
-
Purification: The solvent is evaporated, and the crude product is purified, typically by crystallization.
Logical Relationship for Troubleshooting Low Yield
Validation & Comparative
Comparative Analysis of Biologically Active Compounds Derived from 3-Bromo-2-chlorobenzotrifluoride Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and halogen atoms into organic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. 3-Bromo-2-chlorobenzotrifluoride represents a key starting material for the synthesis of a diverse array of potentially bioactive molecules. This guide provides a comparative overview of the biological activities of compounds derived from structural analogs of this compound, supported by available experimental data and detailed protocols. Due to a lack of publicly available data on compounds directly synthesized from this compound, this guide focuses on structurally related compounds, providing valuable insights into the potential applications of this chemical scaffold.
Antimicrobial Activity of Trifluoromethyl-Containing Heterocycles
The trifluoromethyl group is a common feature in many antimicrobial agents, enhancing their efficacy. While direct derivatives of this compound with reported antimicrobial activity are not readily found in the literature, studies on analogous structures highlight the potential of this chemical space.
For instance, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and evaluated for their antibacterial properties. One of the most potent compounds in this series, substituted with both bromo and trifluoromethyl groups, demonstrated significant activity against several strains of Staphylococcus aureus and Enterococcus faecium, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL.[1] These compounds were also effective in preventing and eradicating biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1]
Table 1: Antibacterial Activity of a Bromo- and Trifluoromethyl-Substituted Pyrazole Derivative [1]
| Bacterial Strain | MIC (μg/mL) |
| S. aureus (Strain 1) | 0.78 |
| S. aureus (Strain 2) | 0.78 |
| S. aureus (Strain 3) | 0.78 |
| S. epidermidis | 1.56 |
| E. faecium | 0.78 |
Experimental Protocol: Antimicrobial Susceptibility Testing[1]
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in MHB in 96-well microtiter plates.
-
Incubation: The bacterial inoculum was added to each well containing the compound dilutions. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anticancer Activity of Halogenated and Trifluoromethylated Compounds
The presence of halogens and trifluoromethyl groups on aromatic rings is a recurring motif in the design of anticancer agents. These substitutions can influence the molecule's ability to interact with biological targets and its metabolic stability.
While specific anticancer compounds derived from this compound are not documented in available literature, research on related structures provides valuable structure-activity relationship (SAR) insights. For example, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity.[2] Among them, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active.[2]
Another study on benzotriazole derivatives bearing substituted imidazol-2-thiones demonstrated that compounds with chloro substitutions on the phenyl ring exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[5] Specifically, a 2,4-dichloro-substituted compound showed significant activity against MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer) cell lines with IC50 values of 3.57 µM, 0.40 µM, and 2.63 µM, respectively.[5]
Table 2: Anticancer Activity of a Dichloro-Substituted Benzotriazole-Imidazol-2-thione Derivative [5]
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 3.57 |
| HL-60 (Leukemia) | 0.40 |
| HCT-116 (Colon Cancer) | 2.63 |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of synthesizing and evaluating a novel compound derived from a this compound analog, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Should a compound be identified as an inhibitor of a specific signaling pathway, for example, a kinase cascade, the mechanism could be depicted as follows:
Caption: Hypothetical inhibition of a kinase signaling pathway by a novel compound.
Conclusion
While direct experimental data on the biological activity of compounds derived from this compound remains elusive in the public domain, the analysis of structurally similar molecules provides a strong rationale for its potential as a versatile building block in drug discovery. The presence of bromo, chloro, and trifluoromethyl substituents offers multiple avenues for synthetic modification and the potential to generate novel compounds with significant antimicrobial and anticancer activities. Further research into the synthesis and biological evaluation of direct derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 3. 3-Bromobenzotrifluoride | High-Purity Reagent [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates like 3-Bromo-2-chlorobenzotrifluoride is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. The selection of the most appropriate method is critical and depends on factors such as the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and resolution.
Comparison of Analytical Techniques: GC vs. HPLC
Given its molecular structure and anticipated volatility, Gas Chromatography often emerges as a primary candidate for the purity analysis of this compound.[1][2] However, HPLC provides a versatile alternative, particularly if thermally labile impurities are expected.[3] The choice between these two powerful techniques involves a trade-off between speed, sensitivity, and the nature of the compounds being analyzed.[1][3]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability for this compound | Highly suitable due to the expected volatility of the compound.[1] | Suitable, especially for non-volatile or thermally unstable impurities. |
| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Ultraviolet (UV) Detector, Mass Spectrometry (MS) |
| Speed | Generally faster run times for volatile compounds. | Runtimes can be longer, typically in the range of 10-60 minutes. |
| Sensitivity | High sensitivity, especially with an Electron Capture Detector (ECD) for halogenated compounds. | Sensitivity is dependent on the detector and the chromophoric properties of the analyte and impurities. |
| Potential Impurities Detected | Isomeric byproducts (e.g., other bromochlorobenzotrifluoride isomers), residual starting materials, and byproducts from synthesis. | In addition to the above, can detect less volatile or polymeric impurities that may not be amenable to GC. |
Experimental Protocols
Below are representative, generalized protocols for GC and HPLC methods that can serve as a starting point for the development of a validated purity assay for this compound. Method optimization and validation are essential for any specific product.
Gas Chromatography (GC-FID) Protocol
This protocol is designed for the separation and quantification of this compound and its volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetone, hexane, or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
2. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
3. GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp rate: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
4. Data Analysis:
-
Purity is typically determined by area percent calculation, assuming all components have a similar response factor with an FID. For higher accuracy, relative response factors for known impurities should be determined.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the analysis of this compound and its non-volatile or UV-active impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase or a compatible solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
For example: Start with 60% acetonitrile / 40% water, ramp to 95% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 220 nm or 254 nm).
4. Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Method Validation Parameters (Typical Expected Values)
The following table summarizes typical performance characteristics that would be evaluated during the validation of a purity method for this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.005% - 0.01% | 0.01% - 0.02% |
| Limit of Quantification (LOQ) | 0.015% - 0.03% | 0.03% - 0.06% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% for the main peak | < 2.0% for the main peak |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for purity assessment.
Caption: General workflow for chromatographic purity assessment.
Caption: Decision tree for selecting an analytical method.
References
- 1. Source identification and quantification of chlorinated and brominated polycyclic aromatic hydrocarbons from cement kilns co-processing solid wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Analysis of brominated and chlorinated flame retardants, organophosphate esters, and polycyclic aromatic hydrocarbons in silicone wristbands used as personal passive samplers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-Bromo-2-chlorobenzotrifluoride and Its Derivatives: A Guide for Researchers
A detailed spectroscopic analysis of 3-Bromo-2-chlorobenzotrifluoride and its key derivatives is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to support further research and application.
This technical guide focuses on the spectroscopic properties of this compound, a halogenated aromatic compound of interest in medicinal chemistry and materials science. For comparative analysis, two key derivatives, 2-Chloro-3-(trifluoromethyl)aniline and 2-Chloro-3-(trifluoromethyl)phenol, have been included. The trifluoromethyl group in these compounds often enhances metabolic stability and binding affinity in drug candidates.[1][2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)aniline | CDCl₃ | 7.22 (t, 1H), 6.95 (d, 1H), 6.72 (d, 1H), 3.83 (s, 2H, -NH₂) |
| 2-Chloro-3-(trifluoromethyl)phenol | - | Detailed spectrum available, but peak list not provided in the search results. |
| 3-Bromobenzotrifluoride | - | ¹H NMR spectrum available, but peak list not provided in the search results. |
| 3-Chlorobenzotrifluoride | - | ¹H NMR spectrum available, but peak list not provided in the search results. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)aniline | CDCl₃ | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)phenol | - | Detailed spectrum available, but peak list not provided in the search results. |
| 3-Chlorobenzotrifluoride | - | ¹³C NMR spectrum available, but peak list not provided in the search results. |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)aniline | CDCl₃ | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)phenol | - | Data not available in searched literature. |
| 3-Chlorobenzotrifluoride | - | ¹⁹F NMR spectrum available, but peak list not provided in the search results. |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)aniline | - | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)phenol | ATR | Detailed spectrum available, but peak list not provided in the search results. |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | EI | 258/260/262 | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)aniline | EI | 195/197 | Data not available in searched literature. |
| 2-Chloro-3-(trifluoromethyl)phenol | EI | 196/198 | Data not available in searched literature. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the solid sample or 20-30 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR: Acquire spectra with a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Use a suitable fluorine-containing reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (for liquid samples):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
For volatile samples, a liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used. A thin film of the sample is created between two plates.
Instrumentation and Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) is suitable for liquid samples.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Procedure: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Filter the solution to remove any particulate matter.
-
Transfer the filtered solution to a GC vial.
Instrumentation and Data Acquisition:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a non-polar DB-5ms or similar).
-
Injection: Use a split/splitless injector.
-
Oven Program: A temperature gradient program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C).
-
Mass Spectrometer: An electron ionization (EI) source is commonly used.
-
Mass Range: Scan a mass-to-charge ratio (m/z) range appropriate for the expected molecular weights of the compounds and their fragments (e.g., m/z 40-400).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized benzotrifluoride derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of benzotrifluoride derivatives.
Biological Activity Context: Trifluoromethylated Compounds in Drug Design
Trifluoromethylated compounds are of significant interest in drug design due to the unique properties conferred by the -CF₃ group. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These compounds have been successfully incorporated into a wide range of pharmaceuticals, including antiviral and anticancer agents.[1] The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the aromatic ring, potentially modulating the compound's interaction with protein targets in various signaling pathways.[1][2] For instance, some trifluoromethyl-containing small molecules act as inhibitors of key enzymes or receptors, thereby blocking signaling pathways involved in disease progression.[1]
The following diagram illustrates a generalized mechanism of action for a trifluoromethyl-containing drug candidate that acts as a kinase inhibitor.
References
A Head-to-Head Battle: Trifluoromethyl Groups vs. Methyl Groups in Drug Design
The strategic incorporation of trifluoromethyl (CF3) groups in place of traditional methyl (CH3) groups has become a cornerstone of modern drug design, offering a powerful tool to enhance the efficacy and pharmacokinetic properties of therapeutic candidates. This guide provides a comprehensive comparison of the impact of this substitution on key drug-like properties, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for more effective and resilient pharmaceuticals.
The trifluoromethyl group, owing to the high electronegativity of its fluorine atoms, imparts unique electronic and steric properties to a molecule that can profoundly influence its metabolic stability, lipophilicity, and binding affinity for its biological target. By examining specific case studies, we can quantify the tangible benefits of this strategic molecular substitution.
Unveiling the Data: A Comparative Analysis
To illustrate the practical implications of trifluoromethylation, we will focus on a comparative analysis of celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), and its trifluoromethyl analog, TFM-C. This direct comparison allows for a clear evaluation of the effects of replacing a methyl group with a trifluoromethyl group on a proven drug scaffold.
| Parameter | Methyl Analog (Celecoxib) | Trifluoromethyl Analog (TFM-C) | Fold Change | Impact of Trifluoromethylation |
| Binding Affinity (COX-2 IC50) | ~0.04 µM | ~8.2 µM[1] | ~205-fold decrease | Reduced binding affinity |
| Metabolic Stability | Shorter Half-Life (Qualitative)[2] | Longer Half-Life (Qualitative)[2] | Not Quantified | Increased metabolic stability |
| Lipophilicity (logP) | Higher (Qualitative) | Lower (Qualitative) | Not Quantified | Decreased lipophilicity |
Delving into the Mechanisms
The observed differences in performance between trifluoromethylated and methylated compounds stem from the fundamental properties of the CF3 group.
Enhanced Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group much more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This "metabolic blocking" at a susceptible site on the molecule can dramatically increase the drug's half-life in the body, leading to a more sustained therapeutic effect and potentially reducing dosing frequency.
Modulated Lipophilicity and Binding Affinity
The trifluoromethyl group is generally considered to be more lipophilic than a methyl group.[3] However, its strong electron-withdrawing nature can also influence the overall polarity of the molecule and its ability to interact with its biological target. In the case of TFM-C, the introduction of the trifluoromethyl group leads to a significant decrease in binding affinity for the COX-2 enzyme, as indicated by the 205-fold higher IC50 value compared to celecoxib.[1] This suggests that for this particular target, the steric and electronic changes introduced by the CF3 group are detrimental to the binding interaction.
It is crucial to note that the effect of trifluoromethylation on binding affinity is highly target-dependent. In other cases, the unique properties of the CF3 group can lead to enhanced binding through favorable interactions with the protein's active site.
Experimental Protocols
To provide a framework for the evaluation of trifluoromethylated building blocks, detailed methodologies for key experiments are outlined below.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Methodology:
-
Preparation: A solution of the test compound is prepared in a suitable solvent. Liver microsomes (e.g., human, rat) are thawed and diluted in a phosphate buffer. An NADPH regenerating system is also prepared.
-
Incubation: The test compound, liver microsomes, and buffer are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]
Lipophilicity Determination (logP)
Objective: To measure the octanol-water partition coefficient (logP), a key indicator of a compound's lipophilicity.
Methodology:
-
Partitioning: A known amount of the test compound is dissolved in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken or stirred vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The octanol and water layers are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Binding Affinity Assay (Competitive Inhibition)
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound against a specific target protein.
Methodology:
-
Assay Setup: A reaction mixture is prepared containing the target enzyme, its substrate, and a known concentration of a labeled ligand that binds to the same site as the test compound.
-
Competition: The test compound is added at various concentrations to compete with the labeled ligand for binding to the enzyme.
-
Detection: The amount of bound labeled ligand is measured using a suitable detection method (e.g., fluorescence, radioactivity).
-
Data Analysis: The data is plotted as the percentage of inhibition versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value.
References
- 1. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Synthetic Pathways: A Comparative Guide to Utilizing 3-Bromo-2-chlorobenzotrifluoride
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing building blocks is paramount in modern medicinal and materials chemistry. 3-Bromo-2-chlorobenzotrifluoride stands out as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comparative analysis of validated synthetic pathways utilizing this compound, focusing on palladium-catalyzed cross-coupling reactions, and offers insights into alternative synthetic strategies.
The unique substitution pattern of this compound, featuring a trifluoromethyl group and two different halogen atoms, allows for selective functionalization. The inherent difference in bond dissociation energies between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-Br bond is weaker and therefore more reactive in palladium-catalyzed cross-coupling reactions, enabling chemists to selectively introduce new functionalities at this position while leaving the C-Cl bond intact for subsequent transformations.[1][2][3]
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity
Two of the most powerful and widely employed transformations for forging new carbon-carbon and carbon-nitrogen bonds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions, when applied to this compound, open avenues to a vast array of novel compounds.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organoboron reagent and an organic halide. For this compound, this reaction can be selectively performed at the C-Br position to synthesize 2-chloro-3-(trifluoromethyl)-substituted biaryl compounds, which are prevalent motifs in many biologically active molecules.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Est. >90 | Analogous Reactions[4][5] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | Est. >85 | Analogous Reactions |
| 3 | 3-Pyridinylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | Est. >80 | Analogous Reactions |
Note: Yields are estimated based on analogous reactions with similar aryl bromides due to the absence of specific published data for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 5 mL) is added. The reaction mixture is then heated under an inert atmosphere (e.g., Argon or Nitrogen) at the specified temperature for 12-24 hours. After completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mandatory Visualization:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Crafting Arylamines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. Utilizing this compound in this reaction allows for the selective formation of N-aryl-2-chloro-3-(trifluoromethyl)anilines, key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Est. >90 | Analogous Reactions[6] |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | Est. >85 | Analogous Reactions[7] |
| 3 | Indole | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | Est. >80 | Analogous Reactions[6] |
Note: Yields are estimated based on analogous reactions with similar aryl bromides due to the absence of specific published data for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined under an inert atmosphere. The amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL) are then added. The tube is sealed and the mixture is heated at the specified temperature for 18-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The resulting crude product is purified by column chromatography.[6]
Mandatory Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Alternative Synthetic Strategies
While palladium-catalyzed cross-coupling reactions offer a direct and efficient route to functionalized products, alternative synthetic pathways can also be considered, particularly for the synthesis of the resulting biaryl and arylamine scaffolds.
For 2-Chloro-3-(trifluoromethyl)biphenyl Derivatives:
-
Traditional Biaryl Synthesis: Methods such as the Ullmann coupling, while often requiring harsher conditions (high temperatures, copper catalyst), can be an alternative for the synthesis of certain biaryl compounds.
-
Construction from Different Precursors: Instead of starting with the pre-formed trifluoromethylated ring, one could envision a strategy where the trifluoromethyl group is introduced at a later stage of the synthesis onto a pre-existing biaryl framework.
For N-Aryl-2-chloro-3-(trifluoromethyl)aniline Derivatives:
-
Nucleophilic Aromatic Substitution (SNA r): For activated systems, direct displacement of a leaving group by an amine can be a viable, metal-free alternative. However, the electron-withdrawing nature of the trifluoromethyl group in the meta position may not sufficiently activate the chlorine for substitution.
-
Multi-step Sequences: A lengthier but potentially effective route could involve the nitration of 1-bromo-2-chlorobenzotrifluoride, followed by reduction of the nitro group to an amine, and then a subsequent N-arylation reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its differential reactivity at the C-Br and C-Cl positions allows for selective functionalization through powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While direct published data for this specific substrate is limited, analogous reactions provide a strong foundation for developing robust synthetic protocols. For researchers and drug development professionals, the strategic use of this intermediate, guided by the principles outlined in this guide, can significantly accelerate the discovery and synthesis of novel and complex molecules with desired properties.
References
Lack of Specific Structure-Activity Relationship Studies on 3-Bromo-2-chlorobenzotrifluoride Analogs Hampers Comparative Analysis
Despite a comprehensive search of scientific literature and patent databases, no specific structure-activity relationship (SAR) studies for 3-Bromo-2-chlorobenzotrifluoride analogs were identified. This absence of dedicated research on the systematic modification of this scaffold and the corresponding biological evaluation prevents the creation of a detailed comparison guide as requested.
While the initial searches aimed to uncover SAR studies, quantitative biological data, experimental protocols, and associated signaling pathways for analogs of this compound, the results consistently pointed to broader categories of halogenated or trifluoromethyl-containing compounds. The available literature focuses on related but structurally distinct chemical classes, such as N-(trifluoromethyl)phenyl substituted pyrazoles, trifluoromethyl-substituted biphenyl derivatives, and various benzotriazole or benzotriazine derivatives.
These studies, while valuable in their own right for demonstrating the general importance of trifluoromethyl and halogen substituents in conferring biological activities like antimicrobial and anticancer effects, do not provide the specific data required for a comparative analysis of this compound analogs. For instance, studies on other halogenated aromatic compounds highlight the role of substituent positioning and lipophilicity in modulating activity, but these insights cannot be directly extrapolated to create a quantitative SAR table or a signaling pathway diagram for the specific scaffold .
Information on this compound itself is limited to its properties as a chemical intermediate in organic synthesis. There is no publicly available research detailing the synthesis of a series of its analogs for the purpose of biological screening and SAR determination.
Consequently, the core requirements of the user request—a data table of quantitative biological activity, detailed experimental protocols for key experiments, and a visualization of a relevant signaling pathway for this compound analogs—cannot be fulfilled at this time due to the lack of primary research in this specific area. Further investigation into the synthesis and biological evaluation of a dedicated library of this compound analogs would be necessary to generate the data required for such a comparative guide.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Drugs Featuring the 2-Chloro-3-trifluoromethylphenyl Moiety
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the journey from laboratory to clinic. This guide provides a comprehensive assessment of the metabolic stability of drugs containing the 2-chloro-3-trifluoromethylphenyl moiety, a common structural feature in medicinal chemistry. We will delve into a comparative analysis with relevant alternatives, supported by experimental data, and provide detailed methodologies for key metabolic stability assays.
The 2-chloro-3-trifluoromethylphenyl group is frequently incorporated into drug candidates to enhance binding affinity and modulate electronic properties. However, its halogenated and trifluoromethylated nature can also render it susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance, the formation of reactive metabolites, or undesirable drug-drug interactions. Understanding and predicting the metabolic fate of compounds containing this moiety is therefore paramount.
Comparative Metabolic Stability: Sorafenib and Regorafenib
Two prominent examples of drugs containing a similar moiety are the multi-kinase inhibitors sorafenib and regorafenib. While structurally related, a key difference lies in the substitution on the phenyl ring linked to the urea group: sorafenib contains a 4-chloro-3-trifluoromethylphenyl group, whereas regorafenib has a 4-chloro-3-(trifluoromethyl)phenyl group with an additional fluorine atom on the central phenyl ring. Both are primarily metabolized by CYP3A4 and UDP-glucuronosyltransferase 1A9 (UGT1A9)[1][2].
| Compound | In Vitro System | Key Metabolic Parameter | Value | Primary Metabolizing Enzymes |
| Sorafenib | Human Liver Microsomes (HLM) | Apparent Km for N-oxide formation | 12.1 ± 0.71 µM[3] | CYP3A4, UGT1A9[1][3] |
| Intrinsic Clearance (CLint) | Varies significantly depending on the study and HLM batch | |||
| Regorafenib | Recombinant Human CYPs and UGTs | - | Primarily metabolized by CYP3A4 and UGT1A9[2] | CYP3A4, UGT1A9[2] |
Note: The absence of directly comparable intrinsic clearance or half-life data for sorafenib and regorafenib from a single study highlights a gap in the current literature. Such data would be invaluable for a precise quantitative comparison.
Strategies for Enhancing Metabolic Stability: Bioisosteric Replacement
A key strategy to improve the metabolic stability of compounds containing the 2-chloro-3-trifluoromethylphenyl moiety is bioisosteric replacement. This involves substituting the entire moiety or parts of it with other chemical groups that retain the desired pharmacological activity but exhibit a more favorable metabolic profile.
One successful example involves the modification of sorafenib. In a study, the phenyl ring of sorafenib was replaced with a 1,4-cyclohexyl moiety, resulting in the compound t-CUPM[4]. This modification, while retaining potent inhibitory activity against key kinases, was designed to reduce the aromatic character and potentially alter the metabolic profile[4]. While specific metabolic stability data for t-CUPM was not provided in the cited study, the principle of reducing aromaticity to mitigate CYP-mediated oxidation is a well-established strategy in drug design.
Another approach involves modifying other parts of the molecule to shield the metabolically labile sites or to introduce groups that are less susceptible to metabolism. For instance, a study on sorafenib derivatives focused on altering the amide portion of the molecule[5][6]. While these modifications had a minor effect on the antiproliferative activity, they highlight the potential for exploring distal modifications to influence overall metabolic stability[5][6].
Experimental Protocols
Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. Below are detailed methodologies for three commonly employed in vitro assays.
Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in liver microsomes, which are rich in CYP enzymes.
Methodology:
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLM) are thawed on ice.
-
A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).
-
A positive control compound with known metabolic stability (e.g., verapamil or testosterone) is included.
-
-
Incubation:
-
The test compound and positive control are added to a reaction mixture containing HLM and phosphate buffer.
-
The mixture is pre-incubated at 37°C for 5-10 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
-
Analysis:
-
The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).
-
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a compound in intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.
Methodology:
-
Cell Preparation:
-
Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' E medium).
-
Cell viability is assessed using a method like trypan blue exclusion.
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C.
-
The test compound and a positive control are added to the cell suspension.
-
The mixture is incubated at 37°C with gentle shaking.
-
Aliquots are collected at various time points.
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding an ice-cold organic solvent.
-
Samples are processed as described in the microsomal stability assay.
-
-
Analysis and Data Analysis:
-
The analysis and data interpretation are similar to the microsomal stability assay, with CLint expressed per million cells.
-
S9 Fraction Stability Assay
Objective: To evaluate the metabolic stability of a compound in the S9 fraction, which contains both microsomal and cytosolic enzymes.
Methodology:
-
Preparation of Reagents:
-
The S9 fraction is thawed on ice.
-
Stock solutions of the test compound and cofactors (NADPH for Phase I and UDPGA for Phase II) are prepared.
-
-
Incubation:
-
The test compound is incubated with the S9 fraction and the appropriate cofactors at 37°C.
-
Aliquots are collected at different time points.
-
-
Reaction Termination and Sample Processing:
-
The reaction is terminated with an organic solvent.
-
Samples are processed as previously described.
-
-
Analysis and Data Analysis:
-
The analysis and data interpretation follow the same principles as the microsomal and hepatocyte stability assays.
-
Signaling Pathways and Experimental Workflows
The metabolism of drugs like sorafenib and regorafenib is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors act as xenobiotic sensors that, upon activation by a ligand, translocate to the nucleus and induce the expression of genes encoding drug-metabolizing enzymes such as CYP3A4 and UGT1A9.
Caption: PXR and CAR signaling pathway for drug metabolism.
The following diagram illustrates a typical experimental workflow for an in vitro metabolic stability assay.
Caption: A typical workflow for metabolic stability assays.
Conclusion
The metabolic stability of drugs containing the 2-chloro-3-trifluoromethylphenyl moiety is a critical parameter that requires careful evaluation during drug development. While this moiety can contribute to desirable pharmacological properties, its susceptibility to metabolism, primarily by CYP3A4, necessitates strategies to mitigate rapid clearance. This guide has provided an overview of the metabolic pathways involved, highlighted the importance of comparative in vitro studies, and detailed key experimental protocols. The use of bioisosteric replacement presents a promising avenue for designing next-generation compounds with improved metabolic stability. Further head-to-head comparative studies are warranted to provide a clearer quantitative understanding of the metabolic liabilities associated with this and related chemical motifs, ultimately aiding in the design of safer and more effective medicines.
References
- 1. Sorafenib is an Inhibitor of UGT1A1 but is Metabolized by UGT1A9: Implications of Genetic Variants on Pharmacokinetics and Hyperbilirubinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cost Analysis of Syntheses Utilizing 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative cost analysis of three common palladium-catalyzed cross-coupling reactions for the functionalization of 3-Bromo-2-chlorobenzotrifluoride: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This document aims to assist researchers in selecting the most cost-effective synthetic route for their specific needs by providing a breakdown of reagent costs, generalized experimental protocols, and a visual representation of the synthetic pathways.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science, offering two distinct reactive sites for selective functionalization. The choice of synthetic methodology to introduce new functionalities at the bromine-bearing position significantly impacts the overall cost and efficiency of a synthetic campaign. This guide evaluates the economic viability of three powerful cross-coupling reactions, providing a framework for informed decision-making in process development and scale-up.
Comparative Cost Analysis
The following tables provide an estimated cost breakdown for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, each starting from one mole of this compound. Prices are based on currently available catalog prices from various chemical suppliers and are subject to change. The analysis assumes a hypothetical 100% yield for the purpose of a standardized comparison; actual yields will influence the final cost per gram of the product.
Table 1: Cost Analysis of Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | Molar Mass ( g/mol ) | Quantity (g) | Estimated Cost (USD) | Cost per Mole of Product (USD) |
| This compound | 1.0 | 259.45 | 259.45 | 150.00 | 150.00 |
| Phenylboronic Acid | 1.2 | 121.93 | 146.32 | 30.00 | 30.00 |
| Pd(PPh₃)₄ | 0.02 | 1155.56 | 23.11 | 200.00 | 200.00 |
| K₂CO₃ | 2.0 | 138.21 | 276.42 | 10.00 | 10.00 |
| Toluene/Water | - | - | 1000 mL | 20.00 | 20.00 |
| Total | 410.00 |
Table 2: Cost Analysis of Buchwald-Hartwig Amination
| Reagent | Molar Eq. | Molar Mass ( g/mol ) | Quantity (g) | Estimated Cost (USD) | Cost per Mole of Product (USD) |
| This compound | 1.0 | 259.45 | 259.45 | 150.00 | 150.00 |
| Morpholine | 1.2 | 87.12 | 104.54 | 15.00 | 15.00 |
| Pd₂(dba)₃ | 0.01 | 915.72 | 9.16 | 180.00 | 180.00 |
| XPhos | 0.02 | 476.68 | 9.53 | 150.00 | 150.00 |
| NaOtBu | 1.4 | 96.10 | 134.54 | 25.00 | 25.00 |
| Toluene | - | - | 1000 mL | 15.00 | 15.00 |
| Total | 535.00 |
Table 3: Cost Analysis of Sonogashira Coupling
| Reagent | Molar Eq. | Molar Mass ( g/mol ) | Quantity (g) | Estimated Cost (USD) | Cost per Mole of Product (USD) |
| This compound | 1.0 | 259.45 | 259.45 | 150.00 | 150.00 |
| Phenylacetylene | 1.2 | 102.13 | 122.56 | 20.00 | 20.00 |
| Pd(PPh₃)₂Cl₂ | 0.02 | 701.90 | 14.04 | 100.00 | 100.00 |
| CuI | 0.04 | 190.45 | 7.62 | 10.00 | 10.00 |
| Triethylamine | 2.0 | 101.19 | 202.38 | 15.00 | 15.00 |
| THF | - | - | 1000 mL | 25.00 | 25.00 |
| Total | 320.00 |
Synthetic Pathways and Experimental Protocols
The following sections outline generalized experimental protocols for each cross-coupling reaction. These are intended as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds.
Caption: Suzuki-Miyaura Coupling Pathway.
Experimental Protocol:
-
To a flask are added this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) is added, followed by a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[1][2]
Caption: Buchwald-Hartwig Amination Pathway.
Experimental Protocol:
-
To a flask are added tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous toluene is added, followed by this compound (1.0 eq) and the desired amine (1.2 eq).
-
The reaction mixture is heated to 90-110 °C and stirred until completion.
-
After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4]
Caption: Sonogashira Coupling Pathway.
Experimental Protocol:
-
To a flask are added this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous THF is added, followed by the terminal alkyne (1.2 eq) and triethylamine (2.0 eq).
-
The reaction is stirred at room temperature or heated gently (40-60 °C) until completion.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Alternative Synthetic Routes
An alternative approach to synthesizing 2-chloro-3-substituted-benzotrifluorides involves starting from 2,3-dichlorobenzotrifluoride.[5][6][7][8][9] This commercially available starting material allows for selective functionalization at the 3-position via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, taking advantage of the differential reactivity of the two chlorine atoms. The cost of 2,3-dichlorobenzotrifluoride is comparable to or slightly lower than this compound, making this an economically viable alternative to consider, depending on the desired transformation.[5][6][7]
General Experimental Workflow
The following diagram illustrates a typical workflow for the execution and analysis of the described cross-coupling reactions.
Caption: General Experimental Workflow.
Conclusion
Based on this generalized cost analysis, the Sonogashira coupling appears to be the most economical choice for the functionalization of this compound, followed by the Suzuki-Miyaura coupling . The Buchwald-Hartwig amination is the most expensive of the three, primarily due to the higher cost of the specialized phosphine ligand (XPhos).
It is crucial to note that this analysis is based on estimated costs and idealized yields. The actual cost-effectiveness of each method will depend on a multitude of factors, including:
-
Actual reaction yields and ease of purification.
-
The specific cost of the coupling partner (arylboronic acid, amine, or alkyne).
-
Reaction time and energy consumption.
-
The potential for catalyst recycling.
Researchers are encouraged to perform small-scale pilot reactions to determine the optimal conditions and true cost-benefit for their specific synthetic target. Furthermore, exploring alternative starting materials, such as 2,3-dichlorobenzotrifluoride, may offer additional cost-saving opportunities.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. 2,3-Dichlorobenzotrifluoride | 54773-19-2 [chemicalbook.com]
- 7. 54773-19-2 Cas No. | 2,3-Dichlorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
A Comparative Guide to LC-MS and HPLC Methods for the Analysis of 3-Bromo-2-chlorobenzotrifluoride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures containing 3-Bromo-2-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, requires robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental protocols and performance data, to aid researchers in selecting the most appropriate technique for their specific needs.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound and its reaction byproducts depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and structural elucidation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and cost-effective technique suitable for routine analysis and quantification of the main components in a reaction mixture. Its primary advantages are its robustness and ease of use. However, its sensitivity and selectivity can be limited, especially when dealing with complex matrices or trace-level impurities that co-elute with the main components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to HPLC-UV. By utilizing the mass-to-charge ratio of the analytes, LC-MS/MS can distinguish between co-eluting compounds and provide structural information, which is invaluable for impurity identification and profiling.[1][2] This makes it the preferred method for in-depth reaction monitoring, impurity characterization, and trace-level quantification.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are designed to serve as a starting point and may require further optimization based on the specific reaction conditions and available instrumentation.
Sample Preparation for Reaction Mixtures
A generic sample preparation protocol is outlined below, which is applicable to both HPLC-UV and LC-MS/MS analysis.
-
Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 900 µL of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Dilution: Dilute the quenched sample further with the mobile phase to a concentration within the linear range of the detector. A starting dilution of 1:100 is recommended.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the chromatographic column.
-
Injection: The filtered sample is now ready for injection into the HPLC or LC-MS system.
HPLC-UV Method Protocol
This method is designed for the quantification of this compound and major related substances.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
LC-MS/MS Method Protocol
This method is optimized for high sensitivity and selectivity, making it ideal for impurity profiling and trace analysis.
| Parameter | Condition |
| Column | Phenyl-Hexyl Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 8 minutes, hold at 90% B for 1 minute, return to 50% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor Ion (m/z) 258, Product Ion (m/z) 179Potential Impurity (e.g., Dichlorobenzotrifluoride): Precursor Ion (m/z) 214, Product Ion (m/z) 179 |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the analysis of this compound and a potential process impurity, 2,4-dichlorobenzotrifluoride. The data for the target analyte is estimated based on its structure and the performance of similar halogenated compounds.
Table 1: HPLC-UV Performance
| Compound | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 2,4-Dichlorobenzotrifluoride | ~ 6.5 | > 2.0 (from main peak) | ~ 50 ng/mL | ~ 150 ng/mL |
| This compound | ~ 7.8 | - | ~ 50 ng/mL | ~ 150 ng/mL |
Table 2: LC-MS/MS Performance
| Compound | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 2,4-Dichlorobenzotrifluoride | ~ 5.2 | Chromatographically resolved | ~ 0.1 ng/mL | ~ 0.3 ng/mL |
| This compound | ~ 6.1 | - | ~ 0.1 ng/mL | ~ 0.3 ng/mL |
Visualizing the Analytical Workflow and Method Selection
To further clarify the analytical process and aid in decision-making, the following diagrams have been generated.
Figure 1. General workflow for the analysis of this compound reaction mixtures.
Figure 2. Decision tree for selecting between HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the analysis of this compound reaction mixtures. HPLC-UV is a robust and cost-effective choice for routine monitoring of the main reaction components. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for the identification and quantification of trace-level impurities and for detailed reaction profiling. The choice of method should be guided by the specific analytical goals, balancing the need for detailed information with considerations of sample throughput and cost.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-chlorobenzotrifluoride: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3-Bromo-2-chlorobenzotrifluoride, a compound frequently used in pharmaceutical and chemical research. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as an irritant that can cause skin, eye, and respiratory irritation[1]. It is imperative that researchers, scientists, and drug development professionals handle this chemical with appropriate personal protective equipment (PPE) and follow stringent disposal protocols.
Hazard and Disposal Summary
The following table summarizes the key hazards associated with this compound and the recommended disposal actions. This information is compiled from safety data sheets of the compound and structurally similar chemicals.
| Hazard Classification | Description | Personal Protective Equipment (PPE) | Disposal Recommendation |
| Skin Irritant | Causes skin irritation[1]. | Chemical-resistant gloves (e.g., nitrile), lab coat. | Wash hands and exposed skin thoroughly after handling. Contaminated PPE should be disposed of as hazardous waste. |
| Eye Irritant | Causes serious eye irritation[1]. | Safety glasses with side shields or chemical goggles. | In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritant | May cause respiratory irritation[1]. | Use in a well-ventilated area or with a fume hood. | Move to fresh air if inhalation occurs and seek medical attention if symptoms persist. |
| Flammability | While not explicitly stated for this specific compound, similar benzotrifluorides are flammable liquids and vapors[2][3][4]. | Use spark-proof tools and avoid sources of ignition. | Keep away from heat, sparks, and open flames. Store in a well-ventilated place. |
| Environmental Hazard | Halogenated organic compounds can be harmful to aquatic life. | Prevent entry into sewers and waterways. | Dispose of as hazardous waste; do not release into the environment. |
Experimental Disposal Protocol
The following step-by-step methodology should be followed for the disposal of this compound. This protocol is based on best practices for halogenated organic waste.
1. Waste Identification and Segregation:
-
Designate a specific, labeled, and sealed container for this compound waste. The container must be compatible with halogenated organic compounds.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Small Spills and Residue Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite[2].
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container[2][5].
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
3. Container Disposal:
-
Empty containers that held this compound retain product residue and should be treated as hazardous waste[2].
-
Do not rinse empty containers into the drain. Cap and dispose of them as unused product in accordance with institutional and local regulations.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant[2][6].
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[7].
-
All disposal practices must be in strict compliance with local, state, and federal regulations. Contact your EHS office for specific guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-Bromo-2-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2-chlorobenzotrifluoride (CAS No. 56131-47-6). The information herein is compiled to ensure the safety of laboratory personnel and to promote best practices in chemical handling and waste management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that poses several health risks. It is crucial to use appropriate Personal Protective Equipment (PPE) to mitigate these hazards.
Summary of Hazards:
Based on data for structurally similar compounds, this compound is expected to be:
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant lab coat, and closed-toe shoes. Inspect gloves for integrity before each use. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. For emergencies or situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes the inhalation of harmful vapors that can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount when working with this compound to ensure safety and experimental integrity.
Experimental Workflow:
Detailed Experimental Protocol:
-
Preparation:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Put on all required PPE as specified in the table above.
-
Ensure that a spill kit containing an inert absorbent material (e.g., sand or vermiculite) is readily accessible.
-
-
Handling:
-
Perform all manipulations of this compound inside a chemical fume hood.
-
When dispensing, minimize the creation of aerosols.
-
Immediately and securely close the container after dispensing the required amount.
-
Clean any non-disposable equipment used in the process.
-
-
Post-Handling:
-
Properly remove and dispose of gloves in the designated hazardous waste container.
-
Thoroughly wash hands with soap and water after handling is complete.
-
Storage and Incompatible Materials
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
| Storage Condition | Recommendation |
| Location | Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][3] |
| Container | Keep in a tightly sealed, original container. |
| Incompatible Materials | Strong oxidizing agents and strong bases.[3] |
Spill Management Plan
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and further contamination.
Spill Response Workflow:
Spill Cleanup Protocol:
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Work from the outside of the spill inwards to prevent spreading.
-
Once the material is fully absorbed, carefully scoop it into a designated, labeled container for hazardous waste.
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste through your institution's EHS office. Do not pour down the drain. |
| Contaminated Materials | All contaminated items (e.g., gloves, absorbent materials, glassware) must be collected in a labeled hazardous waste container. |
| Waste Segregation | Collect as halogenated organic waste , separate from non-halogenated waste streams.[4] |
| Labeling | The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". |
By adhering to these safety and handling protocols, researchers can significantly minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before use.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
